Vecabrutinib
Description
This compound is an orally available second-generation, reversible inhibitor of Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase), with potential antineoplastic activity. Upon administration, this compound non-covalently binds to and inhibits the activity of both wild-type and the C481S mutated form of BTK, a resistance mutation in the BTK active site in which cysteine is substituted for serine at residue 481. This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B-cells that overexpress BTK. Compared to other BTK inhibitors, SNS-062 does not require interaction with the BTK C481 site and inhibits the proliferation of cells harboring the BTK C481S mutation. Other irreversible BTK inhibitors covalently bind to the C481 site to inhibit BTK's activity; the C481S mutation prevents that binding. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 1 investigational indication.
Bruton tyrosine kinase (BTK) inhibitor
See also: this compound Succinate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510829-06-7 | |
| Record name | Vecabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vecabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VECABRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vecabrutinib's Mechanism of Action on Bruton's Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecabrutinib (formerly SNS-062) is a second-generation, orally available, and highly selective inhibitor of Bruton's tyrosine kinase (BTK).[1] As a non-covalent, reversible inhibitor, this compound represents a significant advancement in the treatment of B-cell malignancies, particularly in overcoming resistance to first-generation covalent BTK inhibitors.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound on BTK, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial component of the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, differentiation, and survival of B-lymphocytes.[1][5] In many B-cell malignancies, the BCR pathway is constitutively active, making BTK a prime therapeutic target.[6] First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with the cysteine 481 (C481) residue in the active site of BTK, leading to irreversible inhibition.[2][7] However, the emergence of mutations at this site, most commonly the C481S mutation, confers resistance to these drugs.[8][9] this compound's non-covalent binding mechanism circumvents this resistance, as it does not require interaction with the C481 residue.[1][9]
Binding Kinetics and Specificity
This compound distinguishes itself through its reversible, non-covalent binding to the kinase domain of BTK.[1][9] This mode of inhibition allows it to effectively target both wild-type (WT) BTK and the C481S mutant, a common mechanism of acquired resistance to covalent inhibitors.[8][10] The crystal structure of this compound bound to the BTK active site reveals its interaction with key residues, independent of C481.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity against BTK and other kinases.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type BTK | Biochemical Assay | 3 | [2] |
| C481S Mutant BTK | Direct Kinase Assay | Similar potency to WT | [2] |
| PLCγ2 (downstream target) | Cellular Assay (Ramos cells) | 13 ± 6 | [2][7] |
| Kinase | Biochemical IC50 (nM) | Reference |
| BTK | 3 | [2] |
| ITK | <100 (more potent than ibrutinib) | [2] |
| TEC | <100 (more potent than ibrutinib) | [2] |
| LCK | 8 | [6] |
| BLK | 23 | [6] |
| SRC | 84 | [6] |
| NEK11 | 90 | [6] |
Downstream Signaling Effects
This compound's inhibition of BTK leads to the suppression of the downstream BCR signaling cascade. This has been demonstrated through the reduced phosphorylation of key signaling molecules.[12]
Upon activation of the BCR, BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[13] this compound effectively inhibits the phosphorylation of BTK at Tyr223 and PLCγ2 at Tyr759.[12] This blockade prevents the subsequent activation of downstream pathways, including the ERK/MAPK signaling cascade.[12] Studies have shown that this compound treatment leads to a reduction in the phosphorylation of ERK (Thr202/Tyr204).[12] Furthermore, this compound has been shown to inhibit the phosphorylation of SHP-2, a phosphatase involved in the BCR pathway, in both wild-type and mutant cell lines.[2][7]
In a phase 1b clinical trial, pharmacodynamic activity was demonstrated by a sustained reduction in serum concentrations of CCL3, CCL4, and TNFα, cytokines known to be inhibited by BTK inhibitors, at higher dose levels.[14][15]
References
- 1. Facebook [cancer.gov]
- 2. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 8. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cgtlive.com [cgtlive.com]
- 10. news.cancerconnect.com [news.cancerconnect.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Phase Ib dose-escalation study of the selective, non-covalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies | Haematologica [haematologica.org]
- 15. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding of Vecabrutinib to Bruton's Tyrosine Kinase
This technical guide provides a comprehensive overview of the binding characteristics of vecabrutinib, a second-generation, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and kinase inhibitor design. This document details the binding site of this compound on BTK, presents quantitative data on its binding affinity and inhibitory activity, outlines detailed experimental protocols for key assays, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target. First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with the cysteine 481 (C481) residue in the BTK active site, leading to irreversible inhibition.[2] However, the emergence of resistance, most commonly through the C481S mutation that prevents this covalent binding, has necessitated the development of novel inhibitors.[2]
This compound (formerly SNS-062) is a potent, orally available, reversible, and non-covalent inhibitor of BTK.[3] Its mechanism of action circumvents the C481-mediated resistance by binding to the kinase domain through non-covalent interactions.[3] This allows this compound to effectively inhibit both wild-type (WT) and C481S-mutant BTK.[2][4] This guide delves into the specifics of this interaction.
Data Presentation: Quantitative Analysis of this compound's Potency
The following tables summarize the in vitro potency of this compound against wild-type and mutant BTK, as well as its inhibitory effects on downstream signaling molecules.
Table 1: this compound Binding Affinity and Kinase Inhibition
| Target | Parameter | Value (nM) | Reference |
| Wild-Type BTK | Kd | 0.3 | [5] |
| Wild-Type BTK | IC50 (biochemical) | 3 | [2][6] |
| Wild-Type BTK | IC50 (pBTK in whole blood) | 50 ± 39 | [2] |
| C481S Mutant BTK | IC50 (biochemical) | 4.4 | [5] |
| ITK | Kd | 2.2 | [5] |
| ITK | IC50 | 14 | [6] |
| TEC | IC50 | 14 | [6] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line/System | Parameter | Value (nM) | Reference |
| Ramos (Burkitt's Lymphoma) | IC50 (pPLCγ2) | 13 ± 6 | [2] |
| MEC-1 (CLL, overexpressing WT BTK) | IC50 (Cell Viability) | 18.4 | [7] |
This compound Binding Site on Bruton's Tyrosine Kinase
This compound binds non-covalently to the ATP-binding pocket of the BTK kinase domain. Unlike covalent inhibitors that rely on the nucleophilic cysteine at position 481, this compound's interaction is driven by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key residues within the active site.
Based on the analysis of the co-crystal structure of the BTK kinase domain with a non-covalent inhibitor (PDB ID: 7YC9) and resistance mutation data, the binding of this compound is inferred to involve interactions with residues in the hinge region, the solvent-exposed region, and the hydrophobic pocket.[8][9] Key interacting residues likely include those in the hinge region (e.g., Met477, Glu475) that form hydrogen bonds with the inhibitor's core, and residues within the hydrophobic pocket that accommodate the inhibitor's chemical moieties.[10]
The emergence of resistance mutations to non-covalent inhibitors at sites other than C481, such as G409R for this compound, provides further insight into the binding mode. The G409 residue is located in the glycine-rich loop, and its mutation to a bulky, charged arginine likely introduces steric hindrance and/or electrostatic repulsion that disrupts the binding of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and activity of this compound.
In Vitro BTK Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO vehicle control.
-
Prepare a master mix containing kinase buffer, ATP, and the peptide substrate. Add 5 µL of this mix to each well. The final ATP concentration should be at or near the Km for BTK.
-
Initiate the kinase reaction by adding 2.5 µL of recombinant BTK enzyme in kinase buffer to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
Cellular BTK Phosphorylation Assay (Western Blot)
This protocol details the measurement of BTK autophosphorylation at Tyr223 and phosphorylation of its downstream substrate PLCγ2 at Tyr753 in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, MEC-1)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BTK (Tyr223) (e.g., Cell Signaling Technology #5082)
-
Rabbit anti-total BTK (e.g., Cell Signaling Technology #3532)
-
Rabbit anti-phospho-PLCγ2 (Tyr753)
-
Rabbit anti-total PLCγ2
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or grow to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 2 hours).
-
Stimulate the B-cell receptor pathway by adding anti-IgM (e.g., 10 µg/mL) for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with the total BTK antibody and subsequently with a loading control antibody like β-actin.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Generation of Stable BTK Mutant Cell Lines via Lentiviral Transduction
This protocol outlines the generation of cell lines stably overexpressing wild-type or mutant BTK, as described for MEC-1 cells.[2][11]
Materials:
-
HEK293T cells for lentivirus production
-
Target cell line (e.g., MEC-1)
-
Lentiviral expression vector containing the BTK gene (wild-type or mutant) with a selectable marker (e.g., GFP)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin (if using a puromycin resistance gene)
-
Fluorescence-activated cell sorter (FACS)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells (e.g., MEC-1) at an appropriate density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 24-48 hours.
-
-
Selection and Expansion of Transduced Cells:
-
Replace the virus-containing medium with fresh medium.
-
If a selectable marker like puromycin resistance is used, add the appropriate concentration of puromycin to the medium to select for transduced cells.
-
If a fluorescent marker like GFP is used, enrich the population of transduced cells using FACS.[2]
-
Expand the selected or sorted cell population to establish a stable cell line.
-
Verify the overexpression of the BTK construct by Western blot or qPCR.
-
Reverse Phase Protein Array (RPPA)
This protocol provides a general workflow for analyzing the effects of this compound on downstream signaling pathways using RPPA.
Materials:
-
This compound-treated and control cell lysates
-
Nitrocellulose-coated slides
-
Protein arrayer
-
Primary antibodies against proteins and phosphoproteins of interest
-
Labeled secondary antibodies
-
Signal detection reagents
-
Array scanner and analysis software
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in the Western blot protocol and determine the protein concentration. Adjust all samples to the same final protein concentration.
-
Array Printing: Serially dilute the protein lysates and print them onto nitrocellulose-coated slides using a protein arrayer. Include control lysates on each array for quality control.
-
Immunostaining:
-
Block the slides to prevent non-specific antibody binding.
-
Incubate each slide with a specific primary antibody that recognizes a single protein or phosphoprotein.
-
Wash the slides and incubate with a labeled secondary antibody.
-
Amplify the signal using an appropriate detection system (e.g., tyramide signal amplification).
-
-
Scanning and Analysis:
-
Scan the slides using a microarray scanner to quantify the signal intensity of each spot.
-
Normalize the data to account for variations in total protein content per spot.
-
Perform statistical analysis to identify significant changes in protein or phosphoprotein levels between this compound-treated and control samples.
-
Mandatory Visualizations
The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the Point of this compound Inhibition.
Caption: Experimental Workflow for Evaluating this compound's Efficacy.
Caption: Logical Relationship of this compound's Action on Different BTK Variants.
Conclusion
This compound represents a significant advancement in the development of BTK inhibitors, offering a potent and reversible non-covalent mechanism of action that effectively targets both wild-type and C481S-mutant forms of the enzyme. This technical guide provides a detailed overview of its binding characteristics, quantitative potency, and the experimental methodologies used for its evaluation. The provided information serves as a valuable resource for researchers and drug developers in the ongoing effort to overcome resistance and improve therapeutic outcomes in B-cell malignancies.
References
- 1. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 2. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H24ClF4N7O2 | CID 72547837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 11. Effective, safe, and sustained correction of murine XLA using a UCOE-BTK promoter-based lentiviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the Vecabrutinib-BTK Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, Vecabrutinib, and its target protein, BTK. This document outlines this compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound and its Target: BTK
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.
This compound (formerly SNS-062) is a highly selective, reversible, and non-covalent inhibitor of BTK.[1] Unlike first-generation covalent inhibitors like ibrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, this compound's reversible binding offers a therapeutic advantage, particularly in cases of acquired resistance due to mutations at the C481 locus.[1][2]
Structural Analysis of the this compound-BTK Complex
As of the latest publicly available information, an experimentally determined high-resolution crystal or cryo-EM structure of the this compound-BTK complex has not been deposited in the Protein Data Bank (PDB). However, computational modeling based on existing BTK structures provides significant insights into its binding mode.
Computational Model of this compound Binding to BTK:
A docking model of this compound within the BTK active site suggests that the inhibitor occupies the ATP-binding pocket. The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions with key residues. Unlike covalent inhibitors, this compound's efficacy is independent of the Cys481 residue, allowing it to maintain inhibitory activity against both wild-type (WT) BTK and the common C481S mutant that confers resistance to ibrutinib.[3]
Quantitative Analysis of this compound's Potency and Selectivity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency (IC50) and selectivity data.
| Target | IC50 (nM) | Assay Type | Reference |
| BTK (Wild-Type) | 3 | Biochemical | [1] |
| BTK (C481S Mutant) | Similar potency to WT | Direct Kinase Assay | [4] |
| BTK (in whole blood) | 50 ± 39 | Cellular | [4] |
| PLCγ2 phosphorylation | 13 ± 6 | Cellular (Ramos cells) | [4] |
Table 1: Potency of this compound against BTK and downstream signaling.
| Kinase | IC50 (nM) | Reference |
| ITK | More potent than Ibrutinib | [4] |
| TEC | More potent than Ibrutinib | [4] |
| LCK | 8 | [5] |
| BLK | 23 | [5] |
| SRC | 84 | [5] |
| NEK11 | 90 | [5] |
Table 2: Selectivity profile of this compound against other kinases. This compound demonstrated a biochemical IC50 of <100 nM for seven kinases in a panel of 234.[1]
Key Experimental Protocols
The characterization of the this compound-BTK interaction involves a multi-faceted approach, combining biochemical, cellular, and biophysical assays.
Biochemical BTK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.
Methodology: A common method is the ADP-Glo™ Kinase Assay.[6]
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant BTK enzyme, a suitable substrate (e.g., poly[Glu:Tyr]), and ATP in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]
-
Inhibitor Addition: Serial dilutions of this compound (or a vehicle control) are added to the reaction wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular BTK Activity Assay (Phosphorylation Assay)
Objective: To assess the ability of this compound to inhibit BTK signaling in a cellular context.
Methodology: This is often achieved by measuring the phosphorylation of downstream targets of BTK, such as BTK itself (autophosphorylation) or PLCγ2, using Western blotting or flow cytometry.[1]
-
Cell Culture and Treatment: A relevant cell line (e.g., a B-cell lymphoma line like Ramos or MEC-1) is cultured.[1][4] The cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of BTK (p-BTK) and PLCγ2 (p-PLCγ2), as well as antibodies for the total forms of these proteins as loading controls.
-
The membrane is then incubated with corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
-
Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition to determine the extent of inhibition.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) of the this compound-BTK interaction.
Methodology:
-
Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated. Purified BTK protein is then immobilized onto the chip surface.[7]
-
Analyte Injection: Solutions of this compound at various concentrations are flowed over the chip surface.
-
Association and Dissociation Monitoring: The binding of this compound to the immobilized BTK is monitored in real-time by detecting changes in the refractive index at the sensor surface. This is followed by a dissociation phase where a buffer without the inhibitor is flowed over the chip.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.
Visualizations of Pathways and Workflows
Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: Generalized experimental workflow for kinase inhibitor characterization.
Caption: Mechanism of overcoming C481S resistance by non-covalent inhibition.
References
- 1. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. bioradiations.com [bioradiations.com]
Preclinical Pharmacology of Vecabrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecabrutinib (formerly SNS-062) is a second-generation, orally available, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-lymphocytes.[3][4] Unlike first-generation covalent BTK inhibitors such as ibrutinib, which form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound's non-covalent binding mechanism allows it to inhibit both wild-type (WT) BTK and BTK harboring the C481S mutation.[3][5] This mutation is a common mechanism of acquired resistance to covalent BTK inhibitors in B-cell malignancies like chronic lymphocytic leukemia (CLL).[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data on its mechanism of action, biochemical profile, and in vitro and in vivo activity.
Mechanism of Action
This compound functions by non-covalently binding to the kinase domain of BTK, thereby preventing its activation and the subsequent downstream signaling cascade.[1][2] The BCR pathway is a pivotal driver of B-cell malignancies, and its inhibition leads to decreased tumor cell proliferation and survival.[6] A key advantage of this compound is its efficacy against the C481S BTK mutant, which renders covalent inhibitors ineffective by preventing their irreversible binding.[3][5]
In addition to BTK, this compound also demonstrates inhibitory activity against Interleukin-2-inducible T-cell kinase (ITK), another member of the Tec family of kinases.[7] ITK plays a role in T-cell signaling, and its inhibition may contribute to the immunomodulatory effects of the drug.[6]
dot
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Biochemical Profile: Potency and Selectivity
This compound is a highly potent and selective inhibitor of BTK. Kinase profiling against a broad panel of kinases has demonstrated its specificity.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| BTK (Wild-Type) | Biochemical IC₅₀ | 3 nM | [3] |
| Recombinant Kinase IC₅₀ | 4.6 nM | ||
| pBTK IC₅₀ (in vitro) | 2.9 nM | ||
| Kd | 0.3 nM | ||
| BTK (C481S Mutant) | Recombinant Kinase IC₅₀ | 1.1 nM | |
| pBTK IC₅₀ (in vitro) | 4.4 nM | ||
| ITK | Kd | 2.2 nM | |
| IC₅₀ | 24 nM | ||
| Kinome Selectivity | Kinase Panel (234 kinases) | IC₅₀ < 100 nM for 7 kinases | [3] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) represents the binding affinity.
In Vitro Pharmacology
The preclinical efficacy of this compound has been evaluated in various in vitro models, including cell lines and primary patient cells, demonstrating its ability to inhibit BCR signaling and induce cell death.
Signaling Pathway Inhibition
This compound effectively inhibits the phosphorylation of BTK and its immediate downstream target, phospholipase C gamma 2 (PLCγ2), at nanomolar concentrations.[3] In studies using the MEC-1 chronic lymphocytic leukemia (CLL) cell line engineered to overexpress mutant BTK, this compound treatment (1 µM) led to a reduction in the phosphorylation of BTK (Tyr223), PLCγ2 (Tyr759), and ERK (Thr202/Tyr204).[4] Furthermore, this compound treatment resulted in a significant decrease in phospho-ERK in cells harboring mutant BTK, an effect not observed with the covalent inhibitor ibrutinib.[3]
Cellular Activity
In cellular assays, this compound demonstrates potent inhibition of BCR-mediated signaling and impacts cell viability.
Table 2: In Vitro Cellular Activity of this compound
| Cell Type | Assay | Endpoint | Value | Reference |
| Ramos (Burkitt Lymphoma) | Cellular Assay | p-PLCγ2 Inhibition IC₅₀ | 13 ± 6 nM | [3] |
| MEC-1 (CLL) | Cell Viability | Cell Death (at 1 µM) | 15-20% | [3][8] |
| Primary CLL Cells (WT & Mutant BTK) | Cell Viability | Cell Death (24h) | 0 - 21% | [4] |
| Human Whole Blood | Cellular Assay | pBTK Inhibition (average IC₅₀) | 50 nM |
In Vivo Pharmacology
The in vivo efficacy of this compound has been primarily studied using the Eµ-TCL1 adoptive transfer mouse model, which is a well-established preclinical model for CLL.[1][9]
Efficacy in CLL Mouse Model
In the Eµ-TCL1 model, oral administration of this compound led to a significant reduction in tumor burden and improved survival.[7] Treatment with this compound at 40 mg/kg twice daily resulted in decreased white blood cell counts, as well as reduced spleen and liver weight compared to vehicle-treated controls.[9] A key finding from these in vivo studies was a significant increase in the median survival of the treated mice.[7][9]
Table 3: In Vivo Efficacy of this compound in the Eµ-TCL1 Mouse Model
| Parameter | Vehicle Control | This compound (40 mg/kg BID) | P-value | Reference |
| WBC Count (giga/L) | 36.5 | 17.1 | P=0.002 | [9] |
| Spleen Weight (g) | 0.56 | 0.31 | P=0.005 | [9] |
| Liver Weight (g) | 1.5 | 1.2 | P=0.005 | [9] |
| Median Survival | 28 days | 35 days | P<0.001 | [9] |
Immunomodulatory Effects
Beyond its direct anti-tumor effects, this compound also impacts the tumor microenvironment. Treatment led to a significant decrease in the percentage of CD4+ CD25+ FoxP3+ regulatory T cells (Tregs) in both peripheral blood and the spleen.[9] Preclinical studies have also suggested that combining this compound with the BCL-2 inhibitor venetoclax can augment treatment efficacy.[2]
Preclinical Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Table 4: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability (%F) | Rat, Dog | ≥ 40% | |
| Terminal Half-life (t₁/₂) | Rat, Dog | 5 - 6 hours | |
| Protein Binding | Human | 98.7% | |
| BTK Residence Time | In Vitro | 15 minutes |
The relatively short half-life and BTK residence time are important characteristics of its reversible, non-covalent binding mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are overviews of key experimental protocols used in the evaluation of this compound.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.
-
Reagents: Recombinant BTK enzyme, a specific peptide substrate (e.g., Poly-Glu-Tyr), ATP, and assay buffer.[10]
-
Procedure: The BTK enzyme is incubated with varying concentrations of this compound in a 96- or 384-well plate.[11]
-
The kinase reaction is initiated by adding the substrate and ATP.
-
After incubation, the amount of phosphorylated substrate (or ADP produced) is quantified.[12] This is often done using luminescence-based methods (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).[11][13]
-
Data Analysis: The results are used to calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the BTK enzyme activity.
dot
Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.
Western Blot for Phosphoprotein Analysis
This technique is used to measure the levels of phosphorylated proteins in cell lysates, providing a direct readout of kinase inhibitor activity on cellular signaling pathways.[14]
-
Cell Culture and Treatment: CLL cell lines (e.g., MEC-1) are cultured and then treated with various concentrations of this compound or a vehicle control for a specified duration.[4]
-
Lysate Preparation: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-BTK, anti-p-PLCγ2, anti-p-ERK).[15]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting light signal is captured on film or with a digital imager.[14]
-
Analysis: The membrane is often stripped and re-probed with antibodies for the total (non-phosphorylated) proteins to serve as loading controls. Band intensities are quantified to determine the change in protein phosphorylation.[16]
Cell Viability and Apoptosis Assay
These assays determine the effect of this compound on cell survival.
-
Cell Plating and Treatment: Primary CLL cells or cell lines are plated in multi-well plates and treated with a range of this compound concentrations.[17]
-
Incubation: Cells are incubated for a defined period (e.g., 24 or 48 hours).
-
Assay Method:
-
Metabolic Assays (e.g., MTT, MTS, Resazurin): A reagent is added that is converted into a colored or fluorescent product by metabolically active (viable) cells. The signal is proportional to the number of living cells.[18][19]
-
Flow Cytometry (Annexin V/PI Staining): Cells are stained with fluorescently labeled Annexin V (which binds to apoptotic cells) and a viability dye like propidium iodide (PI, which enters dead cells).[20] A flow cytometer is used to quantify the percentage of live, apoptotic, and necrotic cells.[20][21]
-
-
Data Analysis: Results are analyzed to determine the percentage of cell death or the IC₅₀ for cytotoxicity.
Eµ-TCL1 Adoptive Transfer Model
This in vivo model is used to assess the efficacy of anti-CLL agents.[1][9]
-
Cell Source: Splenocytes containing leukemic cells are harvested from aged, diseased Eµ-TCL1 transgenic mice.[22][23]
-
Adoptive Transfer: A defined number of these leukemic cells (e.g., 5-10 million) are injected (typically intravenously or intraperitoneally) into young, healthy, syngeneic recipient mice (e.g., C57BL/6).[23][24]
-
Disease Development: The recipient mice reliably develop a CLL-like disease within weeks.[1][9]
-
Treatment: Once leukemia is established (confirmed by peripheral blood counts), mice are randomized into treatment (this compound, administered by oral gavage) and vehicle control groups.[9]
-
Monitoring and Endpoints:
-
Tumor Burden: Monitored by regular blood counts (WBC) and measurement of spleen and liver size at the end of the study.[9]
-
Survival: Mice are monitored for signs of disease progression, and survival time is recorded.
-
Pharmacodynamics: Tissues and blood can be collected to analyze target engagement and downstream signaling effects.
-
dot
Caption: Experimental workflow for an in vivo efficacy study using the Eµ-TCL1 adoptive transfer model.
Summary and Conclusion
The preclinical data for this compound characterize it as a potent, selective, and reversible inhibitor of BTK. Its non-covalent binding mechanism confers a significant advantage by allowing it to maintain inhibitory activity against the C481S BTK mutation, a key driver of resistance to covalent inhibitors.[2][3] In vitro studies have consistently shown that this compound effectively blocks BCR signaling and reduces the viability of malignant B-cells.[3][4] Furthermore, in vivo studies in a robust CLL mouse model have demonstrated its ability to reduce tumor burden and extend survival.[7][9]
While preclinical studies were promising, clinical trials with this compound as a monotherapy in patients with BTKi-resistant malignancies showed that it was well-tolerated but had insufficient activity to warrant further development in that setting.[6] However, its unique profile, including the dual inhibition of BTK and ITK, suggests potential applications in combination therapies or other indications, such as enhancing CAR T-cell therapy or treating chronic graft-versus-host disease.[2][25] The comprehensive preclinical data package provides a strong foundation for the continued exploration of this compound's therapeutic potential.
References
- 1. Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BTK Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.lih.lu [researchportal.lih.lu]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell viability assays | Abcam [abcam.com]
- 19. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. Cell viability and apoptosis assay [bio-protocol.org]
- 22. ashpublications.org [ashpublications.org]
- 23. researchgate.net [researchgate.net]
- 24. Eμ-TCL1xMyc: A Novel Mouse Model for Concurrent CLL and B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. viracta.investorroom.com [viracta.investorroom.com]
Molecular Basis of Vecabrutinib's Reversible Inhibition of Bruton's Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vecabrutinib (formerly SNS-062) is a potent and selective, second-generation, reversible inhibitor of Bruton's tyrosine kinase (BTK). Unlike first-generation covalent inhibitors that form an irreversible bond with Cysteine 481 (C481) in the BTK active site, this compound employs a non-covalent mechanism of action. This allows it to maintain inhibitory activity against both wild-type BTK and the common C481S mutant, which confers resistance to covalent inhibitors. This technical guide provides an in-depth exploration of the molecular basis of this compound's reversible inhibition, including its binding kinetics, interaction with the BTK active site, and its effects on the B-cell receptor (BCR) signaling pathway. Detailed experimental protocols for key assays used to characterize this inhibitor are also provided.
Introduction to this compound and Reversible BTK Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target.
First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form a permanent bond with the C481 residue in the BTK active site.[1] While effective, their efficacy is compromised by the emergence of resistance, most commonly through a C481S mutation that prevents this covalent linkage.[1]
This compound was developed to overcome this limitation. As a reversible, non-covalent inhibitor, it does not rely on the C481 residue for its inhibitory activity.[2][3] This allows it to effectively inhibit both wild-type BTK and the C481S mutant, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.[3]
Quantitative Analysis of this compound's Interaction with BTK
The inhibitory potential of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and binding characteristics.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | Wild-Type BTK | 3 nM | Biochemical Kinase Assay | [4] |
| IC50 | BTK (in human whole blood) | 50 nM ± 39 nM (mean ± SD) | Ex vivo phospho-BTK assay | [1] |
| IC50 | PLCγ2 phosphorylation (Ramos cells) | 13 ± 6 nM | Cellular Assay | [1] |
| IC50 | BTK Engagement (in vitro) | 18.4 nM | Cellular Assay | [5] |
Table 1: Inhibitory Potency of this compound
| Parameter | This compound | ARQ 531 | Fenebrutinib | Pirtobrutinib (LOXO-305) | Reference |
| Residence Time (min) | 15 | 128 | 557 | 314 | [5] |
Table 2: Comparative BTK Residence Time of Non-covalent Inhibitors
Molecular Mechanism of Reversible Inhibition
This compound's reversible inhibition is achieved through a network of non-covalent interactions with the amino acid residues lining the ATP-binding pocket of BTK. While a co-crystal structure of the this compound-BTK complex is not publicly available, its mechanism is understood to be independent of the C481 residue.[2] This contrasts with covalent inhibitors that rely on a Michael addition reaction with the thiol group of C481.
The binding of this compound to the BTK active site physically obstructs the binding of ATP, thereby preventing the autophosphorylation of BTK at Tyr223 and the subsequent phosphorylation of downstream substrates like PLCγ2.[1] This blockade of the BCR signaling cascade ultimately inhibits B-cell proliferation and survival.
Impact on B-Cell Receptor (BCR) Signaling Pathway
The efficacy of this compound is rooted in its ability to downregulate the BCR signaling pathway. Upon binding to BTK, this compound prevents the transduction of signals from the B-cell receptor, leading to a reduction in the phosphorylation of key downstream effectors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular basis of this compound's reversible inhibition.
BTK Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the BTK enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Plot the percentage of BTK activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blotting for BTK and PLCγ2 Phosphorylation (Cellular)
This method assesses the effect of this compound on the phosphorylation status of BTK and its downstream target PLCγ2 in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Reverse Phase Protein Array (RPPA) for BCR Signaling Profiling
RPPA allows for the high-throughput quantification of multiple proteins and phosphoproteins in the BCR signaling pathway following this compound treatment.
Materials:
-
Cell lines (e.g., wild-type and BTK-mutant cell lines)
-
This compound stock solution (in DMSO)
-
Lysis buffer for RPPA
-
Nitrocellulose-coated slides
-
A protein arrayer
-
A panel of validated primary antibodies against BCR signaling proteins
-
Labeled secondary antibodies and detection reagents
Procedure:
-
Treat the cell lines with this compound or DMSO as described for Western blotting.
-
Prepare cell lysates according to RPPA-specific protocols.
-
Normalize the protein concentration of all lysates.
-
Print the lysates in a dilution series onto nitrocellulose-coated slides using a protein arrayer.
-
Block the slides to prevent non-specific antibody binding.
-
Incubate each slide with a specific primary antibody.
-
Wash the slides and incubate with a labeled secondary antibody.
-
Wash the slides again and apply detection reagents.
-
Scan the slides using a microarray scanner and quantify the signal intensity for each spot.
-
Analyze the data to determine the changes in protein and phosphoprotein levels across the different treatment conditions.
Conclusion
This compound represents a significant advancement in the inhibition of BTK, particularly in the context of acquired resistance to covalent inhibitors. Its reversible, non-covalent mechanism of action allows for potent inhibition of both wild-type and C481S-mutant BTK. The data and protocols presented in this technical guide provide a comprehensive overview of the molecular basis for this compound's efficacy. A thorough understanding of its binding kinetics, molecular interactions, and effects on cellular signaling pathways is essential for ongoing research and the development of next-generation BTK inhibitors.
References
- 1. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 5. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Vecabrutinib in Lymphoma Xenograft Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecabrutinib is a potent, selective, and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of both normal and malignant B-cells.[2][3] Unlike first-generation covalent BTK inhibitors such as ibrutinib, which form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound's non-covalent binding mechanism allows it to inhibit both wild-type BTK and BTK with the C481S mutation.[2][4] This mutation is a common mechanism of acquired resistance to covalent BTK inhibitors.[2][4] These characteristics make this compound a promising therapeutic agent for various B-cell malignancies, including those that have developed resistance to covalent BTK inhibitors.
These application notes provide a summary of the preclinical application of this compound in lymphoma xenograft models, including quantitative data on its efficacy and detailed experimental protocols.
Mechanism of Action: BTK Inhibition
This compound functions by non-covalently binding to the active site of BTK, thereby preventing its activation and the subsequent downstream signaling cascade.[2] This inhibition of the BCR pathway ultimately leads to decreased proliferation and survival of malignant B-cells.[2] this compound has also been shown to inhibit interleukin-2-inducible T-cell kinase (ITK), another member of the Tec family of kinases, which may contribute to its immunomodulatory effects.[1]
Below is a diagram illustrating the B-cell receptor signaling pathway and the inhibitory action of this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Efficacy of this compound in Lymphoma Xenograft Models: Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in preclinical lymphoma models.
| Model Type | Cell Line/Model | Treatment Regimen | Key Findings | Reference |
| Adoptive Transfer | Eµ-TCL1 (CLL model) | 40 mg/kg this compound succinate, twice daily by oral gavage for 2 weeks | - Significant decrease in WBC count (36.5 vs. 17.1 giga/L; P=0.002)- Significant decrease in spleen weight (median 0.56g vs. 0.31g; P=0.005)- Significant decrease in liver weight (median 1.5g vs. 1.2g; P=0.005)- Significant decrease in CD5+ CD19+ tumor cells in blood (P=0.002) and spleen (P=0.002) | [4] |
| Adoptive Transfer | Eµ-TCL1 (CLL model) | 40 mg/kg this compound succinate, twice daily by oral gavage | - Significant increase in survival (median 35 days vs. 28 days for vehicle; P<0.001) | [4] |
| In Vitro | Ramos (Burkitt Lymphoma) | Not Applicable | - IC50 for inhibition of PLCγ2 phosphorylation: 13 ± 6 nM | [5] |
| In Vitro | MEC-1 (CLL) | Not Applicable | - Decreased BTK phosphorylation at a dose of 0.1 µM | [5] |
Experimental Protocols
Eµ-TCL1 Adoptive Transfer Xenograft Model for Chronic Lymphocytic Leukemia (CLL)
This protocol describes the in vivo evaluation of this compound efficacy using an adoptive transfer model of CLL, which closely mimics the human disease.[1]
a. Cell Preparation and Transplantation:
-
Isolate splenocytes from Eµ-TCL1 transgenic mice, which spontaneously develop a CLL-like disease.
-
Prepare a single-cell suspension of the splenocytes in a suitable buffer (e.g., PBS).
-
Transplant 5 million splenic tumor cells intravenously into recipient mice (e.g., C57BL/6).[4]
b. Treatment Regimen:
-
Allow for engraftment of the tumor cells.
-
Randomize mice into treatment and vehicle control groups.
-
Prepare a formulation of this compound succinate for oral administration.
-
Administer this compound at a dose of 40 mg/kg twice daily via oral gavage.[4]
-
Administer the vehicle control to the corresponding group on the same schedule.
c. Efficacy Evaluation:
-
Tumor Burden Analysis:
-
After a defined treatment period (e.g., 2 weeks), euthanize the mice.[4]
-
Collect peripheral blood for a complete blood count (CBC) to determine the white blood cell (WBC) count.[4]
-
Excise and weigh the spleen and liver.[4]
-
Prepare single-cell suspensions from blood and spleen for flow cytometric analysis of CD5+ and CD19+ tumor cells.[4]
-
-
Survival Analysis:
-
In a separate cohort of mice, continue the treatment regimen and monitor the animals daily for signs of morbidity.
-
Record the date of death or euthanasia for each mouse to determine the overall survival.[4]
-
Representative Protocol for a Subcutaneous Lymphoma Xenograft Model
Please note: Specific in vivo data for this compound in subcutaneous lymphoma xenograft models is limited in the available literature. The following protocol is a representative methodology based on standard practices for establishing and evaluating the efficacy of BTK inhibitors in such models, informed by studies on other non-covalent BTK inhibitors and general xenograft procedures.[6][7]
a. Cell Culture and Implantation:
-
Culture a suitable human lymphoma cell line (e.g., Ramos for Burkitt's lymphoma or a mantle cell lymphoma cell line) under standard conditions.
-
Harvest the cells during the exponential growth phase and resuspend them in a sterile medium, potentially mixed with Matrigel, to a final concentration of 1 x 10^6 to 1 x 10^7 cells per injection volume (typically 100-200 µL).[6]
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[6]
b. Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule. The dosing would likely be based on previous in vivo studies, such as the 40 mg/kg twice-daily regimen used in the Eµ-TCL1 model.[4]
-
Administer the vehicle control to the corresponding group.
c. Efficacy Assessment:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Experimental Workflow and Signaling Diagrams
The following diagrams, generated using Graphviz (DOT language), visualize the experimental workflow for a typical lymphoma xenograft study and the logical relationship of this compound's mechanism of action.
Caption: Experimental workflow for a lymphoma xenograft study with this compound.
Caption: Mechanism of action of this compound in inhibiting the BCR signaling pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Emerging therapies in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of B-Cell Activation and Signaling Inhibition by Vecabrutinib using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of B-cell activation and its inhibition by Vecabrutinib, a selective, reversible Bruton's tyrosine kinase (BTK) inhibitor. The following methods describe the isolation of human B-cells, in vitro activation, and subsequent analysis of activation markers and intracellular signaling pathways using multi-color flow cytometry.
Introduction
This compound is a second-generation BTK inhibitor that non-covalently binds to and inhibits the activity of both wild-type and C481S-mutated BTK.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a pivotal role in B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of the BCR pathway is implicated in various B-cell malignancies. This compound's mechanism of action involves the prevention of BCR-mediated activation of downstream survival pathways, thereby inhibiting the growth of malignant B-cells.[1] This application note details flow cytometry-based methods to assess the pharmacodynamic effects of this compound on B-cell activation.
Principle of the Assay
This protocol utilizes flow cytometry to quantify the effects of this compound on B-cell function. Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs) and stimulated in vitro to induce activation. The assay measures two key aspects of B-cell activation:
-
Upregulation of surface activation markers: The expression of surface proteins such as CD69 and CD86, which are upregulated upon B-cell activation, is measured.
-
Phosphorylation of intracellular signaling proteins: The phosphorylation status of key proteins in the BCR signaling cascade, including BTK and its downstream target phospholipase C gamma 2 (PLCγ2), is assessed.
By comparing these parameters in the presence and absence of this compound, the inhibitory activity of the compound on B-cell activation can be quantified.
Data Presentation
The following tables summarize exemplary quantitative data on the effect of this compound on B-cell activation markers and intracellular signaling. This data is representative of expected outcomes based on the known mechanism of action of BTK inhibitors.
Table 1: Effect of this compound on the Expression of B-Cell Activation Surface Markers
| Treatment Condition | Concentration (nM) | % CD69+ of CD19+ B-cells (Mean ± SD) | CD86 MFI on CD19+ B-cells (Mean ± SD) |
| Unstimulated Control | 0 | 5.2 ± 1.5 | 150 ± 30 |
| Stimulated (α-IgM) + Vehicle | 0 | 75.8 ± 8.2 | 1200 ± 150 |
| Stimulated (α-IgM) + this compound | 10 | 42.5 ± 5.5 | 650 ± 80 |
| Stimulated (α-IgM) + this compound | 100 | 15.3 ± 3.1 | 250 ± 50 |
| Stimulated (α-IgM) + this compound | 1000 | 8.1 ± 2.0 | 180 ± 40 |
MFI: Mean Fluorescence Intensity
Table 2: Effect of this compound on the Phosphorylation of Intracellular Signaling Proteins
| Treatment Condition | Concentration (nM) | % pBTK (Y223)+ of CD19+ B-cells (Mean ± SD) | % pPLCγ2 (Y759)+ of CD19+ B-cells (Mean ± SD) |
| Unstimulated Control | 0 | 3.1 ± 1.1 | 4.5 ± 1.8 |
| Stimulated (α-IgM) + Vehicle | 0 | 88.2 ± 7.5 | 85.7 ± 8.1 |
| Stimulated (α-IgM) + this compound | 10 | 35.6 ± 4.9 | 40.2 ± 5.3 |
| Stimulated (α-IgM) + this compound | 100 | 9.8 ± 2.5 | 12.4 ± 3.0 |
| Stimulated (α-IgM) + this compound | 1000 | 5.3 ± 1.9 | 7.1 ± 2.2 |
pBTK: Phosphorylated Bruton's tyrosine kinase; pPLCγ2: Phosphorylated Phospholipase C gamma 2
Experimental Protocols
Protocol 1: Isolation of Human B-cells from PBMCs
This protocol describes the isolation of untouched human B-cells from PBMCs using a negative selection immunomagnetic separation method.
Materials:
-
Human peripheral blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
B-cell Isolation Kit (Negative Selection)
-
Centrifuge
-
Magnet for cell separation
Procedure:
-
Dilute the blood sample 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes at 4°C. Repeat the wash step.
-
Resuspend the PBMC pellet in the recommended buffer from the B-cell isolation kit.
-
Follow the manufacturer's instructions for the B-cell isolation kit to deplete non-B-cells. This typically involves adding a cocktail of biotinylated antibodies against non-B-cell markers, followed by the addition of magnetic streptavidin beads.
-
Place the tube in a magnet and carefully collect the supernatant containing the untouched B-cells.
-
Count the purified B-cells and assess viability using trypan blue exclusion. The purity of the isolated B-cells (CD19+ or CD20+) should be >95% as determined by flow cytometry.
Protocol 2: In Vitro B-cell Activation and this compound Treatment
This protocol describes the stimulation of isolated B-cells and treatment with this compound.
Materials:
-
Isolated human B-cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Goat F(ab')2 Anti-Human IgM
-
This compound stock solution (in DMSO)
-
96-well cell culture plate
Procedure:
-
Resuspend the isolated B-cells in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired final concentrations of this compound to the respective wells. For the vehicle control, add the same volume of DMSO-containing medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Prepare the B-cell activation stimulus by diluting Goat F(ab')2 Anti-Human IgM in complete RPMI 1640 medium to a final concentration of 10 µg/mL.
-
Add the anti-IgM solution to the appropriate wells. For the unstimulated control wells, add medium only.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points. For surface marker analysis, a 24-hour incubation is recommended. For intracellular phospho-protein analysis, a shorter incubation of 15-30 minutes is optimal.
Protocol 3: Flow Cytometry Staining for Surface Activation Markers
This protocol describes the staining of B-cells for the surface markers CD19, CD69, and CD86.
Materials:
-
Treated and stimulated B-cells
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (e.g., FITC)
-
Anti-Human CD69 (e.g., PE)
-
Anti-Human CD86 (e.g., APC)
-
-
Flow cytometer
Procedure:
-
After incubation, gently resuspend the cells in each well and transfer to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the pre-titrated amounts of anti-CD19, anti-CD69, and anti-CD86 antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Analyze the percentage of CD69 positive cells and the Mean Fluorescence Intensity (MFI) of CD86 within the CD19-gated B-cell population.
Protocol 4: Intracellular Flow Cytometry for Phosphorylated Proteins
This protocol describes the fixation, permeabilization, and intracellular staining of B-cells for phosphorylated BTK and PLCγ2.
Materials:
-
Treated and stimulated B-cells
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (e.g., PerCP-Cy5.5)
-
Anti-pBTK (Y223) (e.g., Alexa Fluor 488)
-
Anti-pPLCγ2 (Y759) (e.g., PE)
-
-
Flow cytometer
Procedure:
-
After the short-term stimulation, immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Permeabilize the cells by slowly adding ice-cold Permeabilization Buffer while vortexing gently. Incubate on ice for 30 minutes.
-
Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the pre-titrated amounts of anti-CD19, anti-pBTK, and anti-pPLCγ2 antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Analyze the percentage of pBTK and pPLCγ2 positive cells within the CD19-gated B-cell population.
Visualizations
Caption: BCR signaling and this compound's point of inhibition.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical flow of B-cell activation and inhibition.
References
- 1. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
Application Notes and Protocols: Lentiviral Transduction of BTK Mutations for Vecabrutinib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-lymphocytes.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies.[1][2] First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with the cysteine 481 (C481) residue in the BTK active site, leading to irreversible inhibition.[3] However, the emergence of resistance, most commonly through mutations at the C481 residue (e.g., C481S and C481R), has limited the long-term efficacy of these covalent inhibitors.[4][5]
Vecabrutinib is a second-generation, non-covalent, reversible BTK inhibitor designed to overcome this resistance mechanism.[1] It effectively inhibits both wild-type (WT) and C481-mutated BTK.[1] To facilitate the preclinical evaluation of this compound and other non-covalent BTK inhibitors, it is essential to have robust in vitro models that accurately recapitulate the genetic landscape of resistance. Lentiviral transduction is a powerful tool for generating stable cell lines that express specific BTK mutations, providing a reliable platform for drug efficacy and mechanism-of-action studies.[4][5]
These application notes provide detailed protocols for the generation of BTK mutant-expressing cell lines using lentiviral transduction and subsequent assays to evaluate the efficacy of this compound.
Data Presentation
Table 1: Comparative IC50 Values of BTK Inhibitors Against Wild-Type and Mutant BTK
| Inhibitor | BTK Status | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| This compound | Wild-Type | 3 | 18.4 | [4][6] |
| C481S | Similar to WT | - | [4] | |
| Ibrutinib | Wild-Type | ~0.5 | ~1-10 | [4] |
| C481S | >1000 | >1000 | ||
| Fenebrutinib | Wild-Type | - | 7.04 | [6] |
| C481S | - | - | ||
| ARQ 531 | Wild-Type | - | 32.9 | [6] |
| C481S | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. This table provides a summary for comparative purposes.
Experimental Protocols
Part 1: Generation of BTK Mutant Expression Plasmids
This protocol describes the generation of C481S and C481R mutations in a BTK open reading frame (ORF) cloned into a lentiviral transfer plasmid.
1.1. Site-Directed Mutagenesis
-
Principle: A PCR-based method is used to introduce specific nucleotide changes into the BTK sequence.
-
Materials:
-
Lentiviral transfer plasmid containing wild-type BTK ORF
-
High-fidelity DNA polymerase
-
Mutagenic primers (forward and reverse) containing the desired nucleotide change for C481S or C481R
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli
-
LB agar plates with appropriate antibiotic selection
-
-
Protocol:
-
Design complementary forward and reverse primers containing the desired mutation.
-
Set up the PCR reaction with the BTK transfer plasmid as the template and the mutagenic primers.
-
Perform PCR to amplify the entire plasmid.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated plasmid into competent E. coli.
-
Plate the transformed bacteria on selective LB agar plates and incubate overnight.
-
Select individual colonies, grow overnight cultures, and isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
Part 2: Lentivirus Production and Transduction
This section details the production of lentiviral particles and the subsequent transduction of a target cell line (e.g., MEC-1, a human B-cell precursor leukemia cell line, or Ramos, a human Burkitt's lymphoma cell line).
2.1. Lentivirus Production in HEK293T Cells
-
Principle: Co-transfection of a packaging cell line (HEK293T) with the BTK-mutant transfer plasmid and packaging plasmids allows for the assembly of infectious, replication-incompetent lentiviral particles.
-
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (with WT, C481S, or C481R BTK)
-
Second or third-generation lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM
-
0.45 µm filter
-
-
Protocol:
-
Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: In separate tubes, dilute the transfer plasmid and packaging plasmids in Opti-MEM. In another tube, dilute the transfection reagent in Opti-MEM. Combine the DNA and transfection reagent solutions and incubate as per the manufacturer's instructions to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Day 3: After 16-24 hours, replace the transfection medium with fresh complete culture medium.
-
Day 4 (48h post-transfection): Harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C in aliquots.
-
2.2. Transduction of Suspension Cell Lines (MEC-1 or Ramos)
-
Principle: The harvested lentivirus is used to infect the target cells, leading to the integration of the BTK mutant gene into the host cell genome.
-
Materials:
-
MEC-1 or Ramos cells in exponential growth phase
-
Lentiviral supernatant (WT, C481S, or C481R BTK)
-
Polybrene (8 µg/mL final concentration)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS for Ramos, Iscove's MDM with 10% FBS for MEC-1)
-
-
Protocol:
-
Seed the target cells (e.g., 1 x 10^6 cells/well in a 6-well plate).
-
Add the desired amount of lentiviral supernatant and Polybrene.
-
Incubate for 24-48 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
Allow the cells to recover and expand for 48-72 hours.
-
2.3. Selection and Verification of Transduced Cells
-
Principle: If the lentiviral vector contains a selection marker (e.g., puromycin resistance gene or a fluorescent reporter like GFP), transduced cells can be selected and enriched.
-
Materials:
-
Puromycin (if applicable)
-
Flow cytometer (for fluorescent reporters)
-
-
Protocol:
-
Antibiotic Selection: Add the appropriate concentration of puromycin to the culture medium to select for successfully transduced cells. Maintain selection for 1-2 weeks until non-transduced control cells are eliminated.
-
Fluorescent Reporter: If a fluorescent reporter was used, sort the transduced cells using a flow cytometer to enrich the positive population.
-
Verification of BTK Expression: Confirm the overexpression of the respective BTK variant (WT, C481S, or C481R) by Western blotting using an anti-BTK antibody.
-
Part 3: Evaluation of this compound Efficacy
3.1. Cell Viability Assay
-
Principle: To determine the cytotoxic effect of this compound on cells expressing different BTK variants.
-
Materials:
-
Transduced MEC-1 or Ramos cells
-
This compound (and other inhibitors for comparison)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTT)
-
-
Protocol:
-
Seed the transduced cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound (and other inhibitors). Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the IC50 values by plotting the percentage of viable cells against the drug concentration.
-
3.2. Western Blot Analysis of BTK Signaling
-
Principle: To assess the inhibitory effect of this compound on the phosphorylation of BTK and its downstream targets.
-
Materials:
-
Transduced cells
-
This compound
-
BCR stimulating agent (e.g., anti-IgM)
-
Lysis buffer
-
Primary antibodies (anti-p-BTK (Y223), anti-BTK, anti-p-PLCγ2 (Y1217), anti-PLCγ2, anti-p-ERK (T202/Y204), anti-ERK)
-
Secondary antibodies
-
-
Protocol:
-
Pre-treat the transduced cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of BTK pathway proteins.
-
Visualizations
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Studies.
References
- 1. Ramos Cells [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramos Cell Line - B-Cell Lymphoma Research [cytion.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vecabrutinib solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Vecabrutinib in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
This compound exhibits high solubility in DMSO. However, achieving complete dissolution requires specific handling techniques. It is crucial to use high-quality, anhydrous (newly opened) DMSO, as the solvent is hygroscopic and absorbed water can significantly impact solubility.[1][2]
Data Presentation: this compound Solubility in DMSO
| Parameter | Value | Notes |
| Solubility | 125 mg/mL[1][3] | Requires sonication for complete dissolution.[1][3] |
| Molar Concentration | 235.88 mM[1][3] | Based on a molecular weight of 529.92 g/mol . |
| Recommended Solvent | Anhydrous DMSO | Use newly opened DMSO to avoid issues with absorbed moisture.[1][2] |
Q2: How should I prepare a this compound stock solution in DMSO?
To prepare a stock solution, add the appropriate volume of anhydrous DMSO to your vial of this compound powder to achieve the desired concentration. Vigorous vortexing and ultrasonication are necessary to ensure the compound dissolves completely.[1][3] For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for this compound solutions in DMSO?
Proper storage is critical to maintain the stability and efficacy of your this compound stock solution. Once prepared, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] Store these aliquots in tightly sealed vials at low temperatures.
Data Presentation: Storage Stability of this compound in DMSO
| Storage Temperature | Recommended Duration | Source |
| -20°C | 1 year[1] | MedChemExpress[1] |
| -80°C | 2 years[1] | MedChemExpress[1] |
Note: Always refer to the Certificate of Analysis (CoA) provided by your specific supplier for the most accurate storage guidelines, as recommendations may vary.
Troubleshooting Guide
Q4: My this compound powder is not fully dissolving in DMSO. What should I do?
If you encounter difficulties dissolving this compound, follow these troubleshooting steps. The primary causes of poor solubility are insufficient mechanical agitation or the use of DMSO that has absorbed atmospheric moisture.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Q5: I observed precipitation after diluting my DMSO stock solution into an aqueous medium for my experiment. How can I resolve this?
This is a common issue known as "salting out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where it is less soluble.
-
Reduce Final DMSO Concentration : For in vitro cell-based assays, ensure the final concentration of DMSO in your culture medium is less than 0.5%, with 0.1% being preferable to minimize both precipitation and solvent-induced toxicity.[4][5]
-
Use Co-solvents : For in vivo formulations, preparing an intermediate solution with co-solvents such as PEG300, Tween-80, or SBE-β-CD before final dilution in saline can help maintain solubility.[1]
-
Increase Agitation : When adding the DMSO stock to the aqueous medium, vortex or swirl the medium gently to facilitate rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.[5]
-
Prepare Fresh : Aqueous working solutions of many kinase inhibitors are not stable for long periods. It is best practice to prepare them fresh immediately before use.[1][6]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution from solid this compound.
Materials:
-
This compound powder (MW: 529.92 g/mol )
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Calculation: To prepare a 10 mM solution from 1 mg of this compound: Volume of DMSO = (Mass of this compound / Molecular Weight) / Desired Concentration *Volume of DMSO = (0.001 g / 529.92 g/mol ) / 0.010 mol/L = 0.0001887 L = 188.7 µL
Caption: Experimental workflow for preparing a this compound stock solution.
Signaling Pathway Information
This compound Mechanism of Action
This compound is a potent, noncovalent inhibitor of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK).[1][3] By reversibly binding to BTK, this compound blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[7] A key advantage of this compound is its ability to inhibit both wild-type BTK and the C481S mutant, a common resistance mechanism to covalent BTK inhibitors.[1][7]
Caption: Simplified diagram of this compound's inhibition of the BCR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. emulatebio.com [emulatebio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C22H24ClF4N7O2 | CID 72547837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Vecabrutinib concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Vecabrutinib in in vitro experiments. Find troubleshooting guidance, frequently asked questions, detailed protocols, and key technical data to ensure the success and accuracy of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SNS-062) is a potent, second-generation, non-covalent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It also demonstrates inhibitory activity against IL-2-inducible T-cell kinase (ITK).[3][4] Its mechanism involves binding to BTK to block the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[2] A key feature of this compound is its ability to effectively inhibit both wild-type BTK and the C481S mutant version, which is a common mechanism of resistance to first-generation, covalent BTK inhibitors like ibrutinib.[1][2][4]
Q2: How should I dissolve and store this compound for in vitro use?
For in vitro studies, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[3][5] To ensure stability and maintain the compound's activity, it is critical to prepare aliquots of the stock solution and store them appropriately to avoid repeated freeze-thaw cycles.[6]
-
Long-term storage: -80°C (stable for up to 2 years)
-
Short-term storage: -20°C (stable for up to 1 year)
Always confirm the solubility and storage recommendations on the datasheet provided by your specific vendor.[7]
Q3: What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration depends heavily on the cell type, the specific endpoint being measured (e.g., kinase inhibition vs. cell viability), and the duration of treatment. Based on published data:
-
For direct target inhibition: Concentrations in the low nanomolar range (e.g., 3-50 nM) are often sufficient to inhibit BTK phosphorylation.[6][8] For example, in Ramos Burkitt lymphoma cells, this compound inhibited the phosphorylation of the downstream target PLCγ2 with an IC50 of 13 ± 6 nM.[8]
-
For functional cellular assays: Higher concentrations, ranging from 100 nM to 1 µM, may be required to observe downstream effects on signaling pathways like ERK phosphorylation or to assess impacts on cell viability.[8][9] In the MEC-1 cell line, a decrease in BTK phosphorylation was seen at 0.1 µM (100 nM).[8]
-
General Tip: To achieve complete inhibition in an assay, a starting concentration of 5 to 10 times the published IC50 or Kᵢ value is often recommended.[10] Always perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: I am not observing a significant effect on cell viability after this compound treatment. What could be the reason?
This is not an uncommon observation for BTK inhibitors. Similar to ibrutinib, this compound may not induce significant levels of cell death or affect the cell cycle profile in certain B-cell lines when used as a monotherapy in vitro.[8] The primary effect is the inhibition of BCR signaling.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Do not rely solely on viability readouts. Use Western blotting to verify the inhibition of BTK autophosphorylation (p-BTK at Tyr223) and downstream targets like p-PLCγ2 and p-ERK.[9][11] Phospho-ERK can be a particularly robust biomarker for determining response.[8]
-
Check Cell Line Sensitivity: Ensure your cell line is dependent on the BCR signaling pathway that BTK regulates.
-
Optimize Treatment Duration: Effects on signaling can be rapid (e.g., 30 minutes to a few hours), while effects on viability may require longer incubation periods (e.g., 24-72 hours).[9]
-
Verify Compound Integrity: Ensure the compound has been stored correctly and that the DMSO solvent control is behaving as expected.
-
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various assays and systems. The following tables summarize key quantitative data for easy reference.
Table 1: this compound Inhibitory Potency (IC50 & Kd)
| Target / Assay Type | Value | Cell Line / System | Source(s) |
|---|---|---|---|
| Binding Affinity (Kd) | |||
| Wild-Type BTK | 0.3 nM | Recombinant Protein | [6][3][7] |
| ITK | 2.2 nM | Recombinant Protein | [6][3][7] |
| Biochemical Inhibition (IC50) | |||
| Wild-Type BTK | 4.6 nM | Recombinant Kinase Assay | [6][5] |
| C481S Mutant BTK | 1.1 nM | Recombinant Kinase Assay | [6][5] |
| Wild-Type BTK | 3 nM | Kinase Panel Screen | [8] |
| ITK | 24 nM | Recombinant Kinase Assay | [6][3][7] |
| Cellular Inhibition (IC50) | |||
| p-BTK (WT) | 2.9 nM | Cellular Assay | [6][5] |
| p-BTK (C481S) | 4.4 nM | Cellular Assay | [6][5] |
| p-BTK (Average) | 50 nM | Human Whole Blood | [6][5][8] |
| p-PLCγ2 | 13 ± 6 nM | Ramos Burkitt Lymphoma Cells |[8] |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for BTK Pathway Inhibition
This protocol describes a method to assess the efficacy of this compound by measuring the phosphorylation status of BTK and its downstream targets.
-
Cell Culture and Treatment: Plate your cells (e.g., MEC-1, Ramos) at a suitable density and allow them to adhere or stabilize overnight. Treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for the desired time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-BTK (Tyr223), total BTK, p-PLCγ2, total PLCγ2, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein for each target, normalized to the loading control.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and a troubleshooting workflow for this compound experiments.
Caption: this compound non-covalently inhibits BTK, blocking downstream signaling.
References
- 1. This compound | C22H24ClF4N7O2 | CID 72547837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. abmole.com [abmole.com]
- 4. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Vecabrutinib Exposure in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing and maintaining long-term cell cultures exposed to Vecabrutinib. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, second-generation, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Unlike first-generation irreversible inhibitors like ibrutinib, which form a covalent bond with the cysteine 481 (C481) residue of BTK, this compound binds non-covalently.[1] This allows it to inhibit both wild-type BTK and BTK with the common C481S resistance mutation.[1] By inhibiting BTK, this compound blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1]
Q2: Which cell lines are suitable for long-term this compound exposure studies?
Several B-cell malignancy cell lines are suitable for studying the effects of this compound. Commonly used lines include:
-
MEC-1: A human chronic lymphocytic leukemia (CLL) cell line.[1][2]
-
Ramos: A human Burkitt's lymphoma cell line.
-
REC-1: A mantle cell lymphoma (MCL) cell line that is highly sensitive to BTK inhibitors.[3]
The choice of cell line will depend on the specific research question, such as studying intrinsic sensitivity, acquired resistance, or effects on different genetic backgrounds (e.g., wild-type vs. mutant BTK).[1][4]
Q3: What is a typical starting concentration of this compound for long-term cell culture?
The optimal starting concentration can vary between cell lines. It is recommended to first determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a cell viability assay (a detailed protocol is provided below). For long-term culture to generate resistant lines, a common starting concentration is the IC20 (the concentration that inhibits 20% of cell proliferation).[5] Alternatively, some studies have used concentrations ranging from 0.1 µM to 1 µM for shorter-term experiments, which can serve as a reference point.[1]
Q4: How should I prepare and store this compound for cell culture experiments?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound. When preparing your working concentrations in cell culture media, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to the aqueous media to avoid precipitation. Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution and media containing this compound from light.
Q5: How frequently should the cell culture media containing this compound be replaced?
For long-term cultures, especially with suspension cells, it is common to refresh the media every 2-3 days. This can be done by centrifuging the cells, removing the old media, and resuspending the cells in fresh media containing the appropriate concentration of this compound. Regular media changes are essential to replenish nutrients and remove metabolic waste products, ensuring the health of the cell culture and consistent drug exposure.
Troubleshooting Guides
This section addresses common issues encountered during long-term cell culture with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Decreased Cell Viability or Slow Growth | - this compound concentration is too high.- Nutrient depletion in the media.- Accumulation of metabolic waste.- Mycoplasma or other microbial contamination. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for long-term culture.- Increase the frequency of media changes.- Subculture the cells more frequently to maintain an optimal cell density.- Regularly test for mycoplasma and other contaminants. |
| Drug Precipitation in Culture Media | - The concentration of this compound exceeds its solubility in the aqueous media.- Improper dilution from the DMSO stock. | - Ensure the final DMSO concentration in the media is low (typically ≤ 0.1%).- Prepare fresh drug dilutions for each media change.- If precipitation persists, consider using a slightly lower concentration of this compound. |
| Emergence of a Resistant Cell Population | - This is an expected outcome of long-term drug exposure, where cells with resistance-conferring mutations are selected for. | - Monitor the IC50 of the cell population over time to quantify the level of resistance.- Sequence the BTK gene in the resistant population to identify potential mutations (e.g., in the kinase domain).- Isolate and expand resistant clones for further characterization. |
| Inconsistent Experimental Results | - Variability in cell density at the start of the experiment.- Inconsistent drug concentration due to improper mixing or degradation.- Passage number of the cell line is too high, leading to genetic drift. | - Ensure accurate cell counting and consistent seeding density for all experiments.- Prepare fresh drug dilutions from a reliable stock solution for each experiment.- Use cells within a consistent and low passage number range. Maintain frozen stocks of the parental cell line. |
| Changes in Cell Morphology | - Cellular stress due to drug exposure.- Differentiation induced by the compound.- Selection of a subpopulation with a different morphology. | - Document any morphological changes with microscopy.- Assess cell health using viability assays.- Characterize the cells to determine if their phenotype has changed (e.g., using flow cytometry for cell surface markers). |
Quantitative Data
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Cell Line/System | Target | IC50 (nM) | Reference |
| Biochemical Assay | - | Wild-Type BTK | 3 | [1] |
| Cell-Based Assay | Ramos (Burkitt's Lymphoma) | p-PLCγ2 Inhibition | 13 ± 6 | [1] |
| Cell-Based Assay | In vitro cellular assay | BTK Engagement | 18.4 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cell lines through continuous, long-term exposure to escalating drug concentrations.
Materials:
-
Parental B-cell lymphoma cell line (e.g., REC-1, MEC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO
-
Sterile cell culture flasks and plates
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or MTT, see Protocol 2) to determine the IC50 of this compound in the parental cell line.
-
Initiate long-term culture: Start by culturing the parental cells in media containing a low concentration of this compound, typically the IC10 or IC20.
-
Monitor cell growth: Observe the cells daily for viability and proliferation. Initially, a significant portion of the cells may die.
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Media changes and subculturing: Change the media with fresh this compound-containing media every 2-3 days. When the cells recover and reach a healthy growth rate and confluency (e.g., >70%), subculture them.
-
Dose escalation: Once the cells are growing robustly at the initial concentration for several passages, gradually increase the this compound concentration. A common approach is to increase the concentration by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of culturing and dose escalation. If there is excessive cell death after increasing the concentration, revert to the previous concentration until the cells have adapted.
-
Characterize resistant cells: After several months of culture and significant dose escalation (e.g., the cells can tolerate a concentration >10-fold the initial IC50), the resulting cell population can be considered resistant.
-
Confirm resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at different stages of the resistance development process.
Protocol 2: Cell Viability (MTS) Assay for IC50 Determination
This protocol outlines the use of an MTS assay to measure cell viability and determine the IC50 of this compound.
Materials:
-
Parental or this compound-resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of media).
-
Drug treatment: Prepare a serial dilution of this compound in complete media. Add the drug dilutions to the wells. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with media only (blank control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTS reagent: Add 20 µL of MTS reagent to each well.
-
Incubate with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Measure absorbance: Read the absorbance at 490 nm using a plate reader.
-
Data analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of BTK Signaling Pathway
This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the BTK signaling pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2 (Tyr759), anti-PLCγ2, anti-p-ERK (Thr202/Tyr204), anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for generating this compound-resistant cell lines.
Caption: A logical workflow for troubleshooting common issues in long-term cell culture.
References
- 1. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 3. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Developing a 3D B Cell Lymphoma Culture System to Model Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vecabrutinib Dosage Adjustment in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, Vecabrutinib, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It targets both the wild-type and the C481S mutated form of BTK, which is a common resistance mutation to first-generation, covalent BTK inhibitors. By inhibiting BTK, this compound blocks the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.
Q2: What is a typical starting dose for this compound in a mouse model of B-cell malignancy?
A2: Based on published preclinical studies, a common starting dose for this compound (succinate salt) in a murine chronic lymphocytic leukemia (CLL) adoptive transfer model is 40 mg/kg administered twice daily via oral gavage.[1] However, the optimal dose will depend on the specific animal model, the disease being studied, and the experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should I formulate this compound for oral gavage in mice?
A3: A successfully used formulation for this compound in preclinical mouse studies is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 20 in water. This vehicle helps to create a uniform suspension of the compound for accurate dosing.
Q4: What are some potential adverse effects of this compound to monitor in animal models?
A4: While specific adverse events in preclinical models are not extensively reported in the available literature, clinical trial data in humans can provide some guidance on what to monitor. In human studies, some of the most common treatment-emergent adverse events have included anemia, neutropenia, headache, nausea, fatigue, and dyspnea.[2] Researchers should closely monitor animals for any signs of distress, changes in behavior, weight loss, and consider performing complete blood counts (CBCs) to monitor for hematological toxicities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in achieving a uniform suspension of this compound | - this compound, like many kinase inhibitors, has low aqueous solubility. - Inadequate mixing or inappropriate vehicle. | - Ensure the formulation vehicle (e.g., 0.5% CMC with 0.1% Tween 20) is properly prepared. - Use a sonicator or homogenizer to aid in the suspension of the compound. - Prepare the formulation fresh before each administration to minimize precipitation. |
| Animal distress or injury during oral gavage | - Improper restraint technique. - Incorrect gavage needle size or insertion. - Animal anxiety and resistance. | - Ensure all personnel are properly trained in oral gavage techniques. - Use the correct size and type of gavage needle for the animal's weight and age. - Consider coating the gavage needle with a palatable substance to reduce stress. - For long-term studies, explore alternative, less stressful methods of oral administration, such as voluntary consumption in a palatable gel or food.[3] |
| High variability in experimental results | - Inaccurate dosing due to poor suspension. - Inconsistent gavage technique leading to variable absorption. - Stress from handling and gavage affecting the disease model. | - Ensure the this compound suspension is homogenous and re-suspend immediately before each animal is dosed. - Standardize the gavage procedure among all personnel. - Acclimate the animals to handling and the gavage procedure before the start of the experiment to minimize stress-induced variability. |
| Unexpected toxicity or mortality | - Dose is too high for the specific animal model or strain. - Off-target effects of the inhibitor. - Complications from the oral gavage procedure (e.g., aspiration). | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. - Carefully observe animals for any signs of toxicity and perform necropsies on any animals that die unexpectedly to investigate the cause. - Refine the oral gavage technique to prevent administration into the trachea. |
Quantitative Data
Table 1: Preclinical Efficacy of this compound in a Murine CLL Model
| Animal Model | Dosage and Administration | Key Efficacy Readouts | Reference |
| Eµ-TCL1 adoptive transfer model (mice) | 40 mg/kg this compound succinate, twice daily by oral gavage | - Significant decrease in white blood cell (WBC) count (36.5 vs. 17.1 giga/L; P=0.002) - Significant decrease in spleen weight (median 0.56g vs. 0.31g; P=0.005) - Significant decrease in liver weight (median 1.5g vs. 1.2g; P=0.005) - Significant increase in survival (median 35 days vs. 28 days for vehicle; P<0.001) | [1] |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound by Oral Gavage in Mice
-
Preparation of the Vehicle:
-
To prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution, add 0.5 g of CMC to 100 mL of sterile water.
-
Stir the mixture continuously, and gently heat if necessary, until the CMC is fully dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 20 to the 100 mL of CMC solution to achieve a final concentration of 0.1% (v/v). Mix thoroughly.
-
-
Formulation of this compound Suspension:
-
Calculate the required amount of this compound succinate based on the desired dose (e.g., 40 mg/kg) and the number and weight of the animals to be treated.
-
Weigh the calculated amount of this compound succinate powder.
-
Add a small amount of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to achieve the final desired concentration.
-
For improved homogeneity, sonicate the suspension in a water bath until a uniform milky suspension is achieved.
-
-
Oral Gavage Administration:
-
Before each administration, thoroughly re-suspend the this compound formulation by vortexing.
-
Accurately determine the volume of the suspension to be administered to each mouse based on its body weight.
-
Use an appropriately sized gavage needle (typically 20-22 gauge for adult mice).
-
Gently restrain the mouse and insert the gavage needle along the roof of the mouth and into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for a few minutes after administration to ensure there are no signs of distress or regurgitation.
-
Visualizations
Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling.
Caption: A typical workflow for determining the optimal dose of this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
Technical Support Center: Investigating the Limited Clinical Efficacy of Vecabrutinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the non-covalent, reversible Bruton's tyrosine kinase (BTK) inhibitor, Vecabrutinib. The content directly addresses specific issues related to its observed limited clinical efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, second-generation, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It non-covalently binds to the BTK kinase domain, preventing the activation of the B-cell antigen receptor (BCR) signaling pathway and downstream survival signals.[1][2] This action inhibits the growth of malignant B-cells that overexpress BTK.[1]
Q2: Why was this compound developed as a non-covalent inhibitor?
A2: this compound was designed to overcome a common resistance mechanism to first-generation covalent BTK inhibitors like ibrutinib.[3][4] These covalent inhibitors require binding to a cysteine residue at position 481 (C481) in BTK.[3][4] Mutations at this site, most commonly C481S, prevent this binding and lead to drug resistance.[3][5] As a non-covalent inhibitor, this compound's binding is independent of the C481 residue, allowing it to inhibit both wild-type and C481S-mutated BTK.[1][3]
Q3: What were the key efficacy findings from the Phase 1b/2 clinical trial (NCT03037645)?
A3: In a phase 1b/2 dose-escalation study involving heavily pretreated patients with B-cell malignancies, this compound demonstrated a modest clinical benefit. The best response observed was a single partial response (PR) in one patient with chronic lymphocytic leukemia (CLL) and stable disease (SD) in 13 of the 42 patients.[6][7] While the drug was generally well-tolerated, the clinical activity was considered insufficient to proceed to a Phase 2 expansion for this patient population.[4][6][7]
Q4: What are the leading hypotheses for this compound's limited clinical efficacy despite its potent BTK inhibition in vitro?
A4: Several key factors are thought to contribute to the discrepancy between preclinical promise and clinical results:
-
Short Drug-Target Residence Time: this compound has a significantly shorter residence time (15 minutes) bound to BTK compared to other more clinically effective non-covalent inhibitors like ARQ 531 (128 minutes) and pirtobrutinib (314 minutes). This may result in transient, insufficient pathway inhibition in vivo.[6][7]
-
High Plasma Protein Binding: this compound is highly protein-bound (98.7%), which may limit the concentration of free, pharmacologically active drug available to engage with BTK at the tumor site.[6][7]
-
Inconsistent Tissue Distribution: The drug may not have been consistently distributed from the bloodstream to the disease sites (e.g., lymph nodes), resulting in levels too low for adequate BTK inhibition.[6][7]
-
Insufficient Potency in Refractory Disease: The potency of this compound as a single agent may not be sufficient to control the disease in highly refractory patients who have received multiple prior lines of therapy.[6][7]
Q5: My BTK C481S-mutant cell line shows a suboptimal response to this compound. What could be the cause?
A5: While this compound can inhibit C481S-mutated BTK, resistance can still occur through other mechanisms. One common cause is the presence of mutations in downstream signaling proteins, such as Phospholipase C gamma 2 (PLCG2).[8][9] Activating mutations in PLCG2 can allow BCR signaling to proceed even when BTK is inhibited, effectively bypassing the drug's action.[10] It is also possible that alternative, non-C481 BTK mutations or activation of parallel survival pathways are responsible.[11]
Data Summary
Table 1: Summary of Phase 1b/2 Clinical Trial (NCT03037645) Results
| Parameter | Finding | Reference |
| Patient Population | 42 patients with relapsed/refractory B-cell malignancies | [6] |
| 77-83% with Chronic Lymphocytic Leukemia (CLL) | [8][12] | |
| 61% with BTK C481 mutations | [8][13] | |
| 78% with mutated or deleted TP53 | [8][9] | |
| Dose Escalation | Doses studied up to 410 mg twice daily (BID) | [6] |
| Best Clinical Response | 1 Partial Response (PR), 13 Stable Disease (SD) | [6][7] |
| Common Adverse Events | Anemia (31-35%), Headache (28%), Night Sweats (24%), Nausea (21%), Fatigue (21%) | [4][8][9] |
| Conclusion | Well-tolerated, but clinical activity was insufficient for Phase 2 expansion. | [6][7] |
Table 2: Comparative In Vitro Potency and Residence Time of BTK Inhibitors
| Inhibitor | Type | Cellular IC₅₀ (nM) | Target Residence Time (minutes) | Reference |
| This compound | Non-covalent, Reversible | 18.4 | 15 | [6][7] |
| Fenebrutinib | Non-covalent, Reversible | 7.04 | 557 | [6][7] |
| ARQ 531 (Nemtabrutinib) | Non-covalent, Reversible | 32.9 | 128 | [6][7] |
| Pirtobrutinib (LOXO-305) | Non-covalent, Reversible | Not Reported | 314 | [6][7] |
| Ibrutinib | Covalent, Irreversible | Not Applicable | Not Applicable | [14] |
Troubleshooting Experimental Guides
Problem 1: Suboptimal BTK Target Inhibition in Cellular Assays
-
Symptom: Western blot or flow cytometry analysis shows incomplete inhibition of BTK auto-phosphorylation (pBTK Y223) or downstream targets (pPLCγ2) at expected IC₅₀ concentrations.
-
Possible Cause 1: High Serum Protein Concentration.
-
Rationale: this compound is 98.7% plasma protein-bound.[6][7] High concentrations of serum (e.g., FBS) in your cell culture media can sequester the drug, reducing the free fraction available to enter cells and inhibit BTK.
-
Troubleshooting Step:
-
Perform a dose-response experiment comparing results in standard media (e.g., 10% FBS) versus low-serum (e.g., 1-2% FBS) or serum-free media.
-
If target inhibition improves significantly in low-serum conditions, this confirms an issue with protein binding. For future short-term experiments (e.g., < 6 hours), consider using low-serum conditions to accurately assess on-target activity.
-
-
-
Possible Cause 2: Short Drug-Target Residence Time.
-
Rationale: The rapid off-rate of this compound (residence time ~15 mins) means that pathway inhibition can be transient.[6][7] If your assay endpoint is several hours after a single drug addition, the BTK pathway may have already recovered.
-
Troubleshooting Step:
-
Design a "washout" experiment.
-
Treat cells with this compound for 1-2 hours.
-
Remove the drug-containing media, wash the cells with fresh media, and then add drug-free media.
-
Harvest cell lysates at various time points post-washout (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyze pBTK levels.
-
A rapid reappearance of pBTK will confirm that the short residence time is impacting the duration of inhibition.
-
-
Problem 2: Lack of Apoptotic Response Despite Evidence of BTK Inhibition
-
Symptom: You have confirmed that this compound is inhibiting BTK phosphorylation, but cell viability assays (e.g., Annexin V/PI staining, Caspase-Glo) show minimal induction of apoptosis.
-
Possible Cause 1: Activation of Bypass Signaling Pathways.
-
Rationale: Malignant B-cells can develop resistance by upregulating parallel survival pathways that are independent of BTK. The PI3K/AKT/mTOR pathway is a common culprit.[15]
-
Troubleshooting Step:
-
Treat cells with this compound and probe for phosphorylation of key nodes in alternative pathways, such as pAKT and pERK.
-
An increase in phosphorylation in these pathways following BTK inhibition suggests compensatory signaling.
-
Consider experiments combining this compound with inhibitors of these bypass pathways (e.g., PI3K or MEK inhibitors) to assess for synergistic cell killing.
-
-
-
Possible Cause 2: Downstream Resistance Mutations.
-
Rationale: Mutations in genes downstream of BTK, particularly PLCG2, can render the enzyme constitutively active, making the cell resistant to upstream BTK inhibition.[10]
-
Troubleshooting Step:
-
Perform targeted next-generation sequencing (NGS) or Sanger sequencing of key BCR pathway genes, with a focus on the known hotspot regions of PLCG2.
-
If a known activating mutation is found, this is the likely cause of resistance.
-
-
-
Possible Cause 3: Overexpression of Anti-Apoptotic Proteins.
-
Rationale: Many B-cell malignancies, especially CLL, rely on the overexpression of anti-apoptotic proteins like BCL-2 for survival. Inhibition of the BCR pathway alone may not be sufficient to trigger apoptosis in these cells.
-
Troubleshooting Step:
-
Experimental Protocols & Visualizations
Protocol 1: Western Blot Analysis of BTK Pathway Phosphorylation
-
Cell Seeding and Treatment: Seed 2-5 x 10⁶ cells per well in a 6-well plate. Allow cells to adhere or stabilize overnight. Treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr759)
-
Total PLCγ2
-
GAPDH or β-Actin (loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Diagram 1: B-Cell Receptor (BCR) Signaling and BTK Inhibition
Caption: The BCR signaling cascade and points of inhibition by covalent and non-covalent BTK inhibitors.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H24ClF4N7O2 | CID 72547837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib dose-escalation study of the selective, non-covalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies | Haematologica [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ib dose-escalation study of the selective, non-covalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies | Haematologica [haematologica.org]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 15. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Vecabrutinib and Ibrutinib in the Context of the BTK C481S Resistance Mutation
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies. Ibrutinib, the first-in-class covalent irreversible BTK inhibitor, has demonstrated significant clinical efficacy. However, the emergence of resistance, most commonly through a cysteine-to-serine mutation at position 481 (C481S) in the BTK enzyme, has posed a significant clinical challenge.[1][2][3] This mutation prevents the covalent binding of ibrutinib, thereby abrogating its inhibitory effect.[1][2] Vecabrutinib, a non-covalent, reversible BTK inhibitor, has been developed to overcome this resistance mechanism.[1][4][5] This guide provides a detailed comparison of this compound and Ibrutinib, with a focus on their efficacy against the BTK C481S mutation, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Binding Modes
Ibrutinib , a first-generation BTK inhibitor, functions by forming a covalent bond with the cysteine 481 residue within the ATP-binding pocket of BTK.[6][7][8] This irreversible inhibition effectively shuts down the BTK signaling pathway, which is crucial for B-cell proliferation and survival.[6] The C481S mutation, however, replaces the reactive cysteine with a serine, preventing this covalent bond formation and rendering Ibrutinib largely ineffective.[1][2]
This compound , in contrast, is a next-generation, non-covalent inhibitor.[1][4][5] Its mechanism of action does not rely on binding to the C481 residue.[4][9] By binding reversibly to the ATP-binding pocket through non-covalent interactions, this compound can effectively inhibit both wild-type (WT) and C481S-mutated BTK.[1][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data comparing the inhibitory potency of this compound and Ibrutinib against both wild-type and C481S-mutant BTK.
| Parameter | This compound | Ibrutinib | Reference(s) |
| Binding Mechanism | Non-covalent, Reversible | Covalent, Irreversible | [1][4][5][6] |
| Biochemical IC50 (WT BTK) | 3 nM | 0.5 nM | [1][3] |
| Cellular IC50 (WT BTK, p-BTK inhibition) | 18.4 nM | 2.3 nM | [10][11] |
| Inhibitory Activity against BTK C481S | Retains potency, similar to WT | Significantly reduced/lost | [1][11] |
| Cellular IC50 (BTK C481S, p-BTK inhibition) | Maintained potency (e.g., 16 nM in one study for a similar non-covalent inhibitor) | Efficacy completely lost | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate and compare BTK inhibitors.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of an inhibitor to the BTK enzyme.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the ATP site of the kinase. Inhibitors that bind to the ATP site will compete with the tracer, resulting in a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (this compound or Ibrutinib) in 1X Kinase Buffer A.
-
Prepare a 3X mixture of the BTK enzyme (WT or C481S mutant) and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to the wells.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The emission of the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Western Blot for Phospho-BTK (p-BTK)
This assay assesses the ability of an inhibitor to block BTK activation within a cellular context by measuring the phosphorylation of BTK at Tyr223.
Principle: Cells are treated with the inhibitor, and then the total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated BTK (p-BTK) and total BTK.
Protocol:
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cell lines (e.g., those engineered to express WT or C481S BTK) in appropriate media.
-
Treat the cells with varying concentrations of this compound or Ibrutinib for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 1X SDS sample buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
-
SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize the p-BTK signal to the total BTK signal.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target protein within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BTK (WT or C481S) and a cell-permeable fluorescent tracer that binds to the BTK active site. An unlabeled inhibitor will compete with the tracer for binding to the BTK-NanoLuc® fusion protein, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection:
-
Transfect mammalian cells (e.g., HEK293) with a vector encoding the BTK-NanoLuc® fusion protein (WT or C481S).
-
-
Assay Setup:
-
Seed the transfected cells into a 96-well or 384-well plate.
-
Prepare serial dilutions of the test compound (this compound or Ibrutinib).
-
-
Compound and Tracer Addition:
-
Add the diluted test compound to the cells.
-
Add the NanoBRET™ tracer to the cells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Visualizing the Molecular Interactions and Experimental Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: BTK Signaling Pathway and Inhibition by Ibrutinib and this compound.
Caption: Experimental Workflow for Western Blot Analysis of p-BTK.
Conclusion
The emergence of the BTK C481S mutation represents a significant challenge in the long-term efficacy of the first-generation BTK inhibitor, Ibrutinib. This compound, through its non-covalent and reversible binding mechanism, effectively circumvents this resistance pathway. Preclinical data robustly demonstrates that this compound maintains its inhibitory potency against the C481S-mutated BTK, a clear advantage over Ibrutinib. While early clinical data for this compound has shown it to be well-tolerated with some evidence of activity in patients with the C481S mutation, further clinical investigation is necessary to fully establish its therapeutic role.[1] The development of non-covalent BTK inhibitors like this compound marks a critical advancement in targeted therapy for B-cell malignancies, offering a promising strategy to overcome acquired resistance to covalent inhibitors.
References
- 1. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 2. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 7. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase Ib dose-escalation study of the selective, non-covalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies | Haematologica [haematologica.org]
- 11. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vecabrutinib and Other Non-Covalent BTK Inhibitors in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment has been significantly reshaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors. While covalent BTK inhibitors have demonstrated considerable efficacy, the emergence of resistance, often through mutations at the C481 binding site, has necessitated the development of novel therapeutic strategies. This guide provides a comparative overview of the efficacy of Vecabrutinib and other prominent non-covalent BTK inhibitors, including pirtobrutinib and nemtabrutinib, supported by available clinical trial data.
Executive Summary
Non-covalent BTK inhibitors offer a promising alternative to their covalent counterparts, particularly in patients who have developed resistance. These inhibitors bind to BTK in a reversible manner and are effective against both wild-type and C481S-mutated BTK. This analysis reveals that while this compound showed a tolerable safety profile, its clinical activity in patients with relapsed/refractory B-cell malignancies was modest, leading to the discontinuation of its development for these indications. In contrast, pirtobrutinib and nemtabrutinib have demonstrated significant clinical efficacy in heavily pretreated patient populations, including those who have failed prior covalent BTK inhibitor therapy.
Comparative Efficacy Data
The following tables summarize the clinical trial data for this compound, pirtobrutinib, and nemtabrutinib in patients with Chronic Lymphocytic Leukemia (CLL) and other B-cell malignancies.
Table 1: Efficacy of this compound in Relapsed/Refractory B-Cell Malignancies (Phase 1b/2 Dose-Escalation Trial - NCT03037645) [1]
| Indication | Number of Patients | Prior Therapies | Best Overall Response |
| B-Cell Malignancies (23 CLL) | 29 | ≥2 prior lines, including a covalent BTK inhibitor | 7 patients with Stable Disease (SD) |
Note: The Phase 2 portion of the study was not initiated due to insufficient evidence of activity at the doses tested in Phase 1b.[2]
Table 2: Efficacy of Pirtobrutinib in Relapsed/Refractory CLL/SLL (BRUIN Study - NCT03740529) [3][4]
| Patient Population | Number of Patients | Overall Response Rate (ORR) (including PR-L*) | Median Progression-Free Survival (PFS) |
| Prior Covalent BTKi | 282 | 81.6% | 19.4 months |
| Prior Covalent BTKi and BCL-2 Inhibitor | 128 | 79.7% | 15.9 months |
*PR-L: Partial Response with Lymphocytosis
Table 3: Efficacy of Nemtabrutinib in Relapsed/Refractory CLL/SLL (BELLWAVE-001 Study - NCT03162536) [5][6]
| Patient Population | Number of Patients | Overall Response Rate (ORR) (including PR-L*) | Median Duration of Response (DOR) |
| Prior Covalent BTKi (RP2D†) | 57 | 53% | Not Estimable |
| Prior Covalent BTKi with C481S mutation | 25 | 60% | 13.9 months |
*PR-L: Partial Response with Lymphocytosis †RP2D: Recommended Phase 2 Dose (65 mg once daily)
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the BTK signaling pathway and a typical preclinical experimental workflow.
BTK Signaling Pathway and Inhibition.
Preclinical Development Workflow for Non-Covalent BTK Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of non-covalent BTK inhibitors are provided below.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of the inhibitor against wild-type and mutant BTK.
Methodology:
-
Reagents and Materials: Recombinant human BTK (wild-type and C481S mutant), ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitor (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. The kinase reaction is initiated by mixing the BTK enzyme, the test inhibitor at various concentrations, and the substrate in the kinase buffer. b. The reaction is started by the addition of ATP. c. The mixture is incubated at room temperature for a specified period (e.g., 60 minutes). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT or MTS Assay)
Objective: To assess the cytotoxic effect of the inhibitor on B-cell malignancy cell lines.
Methodology:
-
Cell Lines: Relevant B-cell malignancy cell lines (e.g., TMD8 for DLBCL, MEC-1 for CLL) are used.
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, 96-well plates, test inhibitor (serially diluted), and a cell viability reagent (e.g., MTT or MTS).
-
Procedure: a. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours). c. Following incubation, the cell viability reagent is added to each well. This reagent is converted by metabolically active cells into a colored formazan product (MTT) or a soluble formazan (MTS). d. After an incubation period (e.g., 1-4 hours), the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Lines: Human B-cell lymphoma cell lines (e.g., TMD8) or patient-derived xenograft (PDX) cells are implanted subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives the test inhibitor orally or via injection at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: a. Tumor volume is measured regularly using calipers. b. Body weight is monitored as an indicator of toxicity. c. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for target engagement).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The development of non-covalent BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies, particularly for patients with resistance to covalent inhibitors. While this compound's journey in this space was halted, pirtobrutinib and nemtabrutinib have emerged as highly promising therapeutic options, demonstrating substantial and durable responses in heavily pretreated patient populations. The ongoing and future clinical trials will further delineate the role of these agents in the evolving treatment paradigm for B-cell cancers. The experimental protocols outlined provide a foundational understanding of the rigorous evaluation these compounds undergo before and during clinical development.
References
- 1. onclive.com [onclive.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. P628: UPDATED ANALYSIS OF BELLWAVE-001: A PHASE 1/2 OPEN-LABEL DOSE-EXPANSION STUDY OF THE EFFICACY AND SAFETY OF NEMTABRUTINIB FOR THE TREATMENT OF B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Vecabrutinib and Other BTK Inhibitors in B-Cell Malignancies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vecabrutinib's performance against other Bruton's Tyrosine Kinase (BTK) inhibitors, with a focus on the critical issue of cross-resistance. The emergence of resistance mutations to covalent BTK inhibitors has necessitated the development of novel agents like this compound, a non-covalent, reversible inhibitor. This document synthesizes preclinical and clinical data to illuminate the efficacy of this compound in the context of both wild-type and mutated BTK.
Executive Summary
This compound is a second-generation, reversible BTK inhibitor designed to overcome acquired resistance to first-generation, covalent BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib.[1] Resistance to these covalent inhibitors is frequently driven by mutations at the C481 residue in the BTK active site, which prevents the irreversible binding of the drug.[2] this compound, by binding non-covalently, retains activity against BTK with the C481S mutation.[1][2] However, the landscape of BTK inhibitor resistance is complex and continues to evolve. Studies have shown that resistance to non-covalent inhibitors, including this compound, can arise from other on-target BTK mutations and alterations in downstream signaling pathways.[3][4] This guide presents a detailed comparison of this compound with other BTK inhibitors, focusing on their activity against various BTK mutations and providing insights into the mechanisms of cross-resistance.
Comparative Efficacy Against BTK Mutations
The efficacy of BTK inhibitors can be significantly altered by mutations within the BTK gene. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other BTK inhibitors against wild-type (WT) BTK and various mutant forms, providing a quantitative comparison of their potency.
| Inhibitor | BTK Status | IC50 (nM) | Citation |
| This compound | WT | 3 | [5] |
| WT | 18.4 | [6] | |
| C481S | Similar potency to WT | [5] | |
| Ibrutinib | WT | ~0.5 | [7] |
| C481S | >1000 | [8] | |
| Acalabrutinib | WT | ~3-5 | [9] |
| Zanubrutinib | WT | <1 | [7] |
| Pirtobrutinib | WT | ~5 | [10] |
| Fenebrutinib | WT | 7.04 | [6] |
| Nemtabrutinib (ARQ-531) | WT | 32.9 | [6] |
Table 1: Comparative IC50 Values of BTK Inhibitors Against Wild-Type and C481S BTK.
The development of resistance to non-covalent BTK inhibitors has been shown to be associated with the emergence of novel BTK mutations. An in-vitro study systematically generated resistance to various BTK inhibitors in the REC-1 mantle cell lymphoma cell line and identified the resulting mutations. The table below summarizes the key findings, including the fold change in IC50 for different inhibitors against these newly identified resistant cell lines.
| Resistant Cell Line (Primary Inhibitor) | Acquired BTK Mutation | This compound (Fold Change in IC50) | Ibrutinib (Fold Change in IC50) | Pirtobrutinib (Fold Change in IC50) | Nemtabrutinib (Fold Change in IC50) | Fenebrutinib (Fold Change in IC50) | Citation |
| This compound-R | G409R | >10 | - | - | - | - | [3][10] |
| Ibrutinib-R | C481F | - | >10 | - | - | - | [10] |
| Pirtobrutinib-R | A428D | - | - | >10 | - | - | [3][10] |
| Fenebrrutinib-R | L528S, G480R, D539H | - | - | - | - | >10 | [3] |
| RN-486-R | G480R, V416L | - | - | - | - | - | [3] |
Table 2: Cross-Resistance Profile of BTK Inhibitors in In Vitro Generated Resistant Cell Lines. The data indicates that mutations selected for by one non-covalent inhibitor can confer cross-resistance to others. Notably, nemtabrutinib-resistant cell lines did not acquire BTK or PLCG2 mutations, suggesting alternative resistance mechanisms.[3]
Clinical Evidence in BTK Inhibitor-Resistant B-Cell Malignancies
A phase Ib/II dose-escalation trial (NCT03037645) evaluated this compound in patients with relapsed/refractory B-cell malignancies who had progressed after treatment with a covalent BTK inhibitor.
| Patient Characteristics (n=29) | |
| Prior Therapies | Median of 4 |
| High-Risk Features | |
| TP53 mutation or deletion | 78% |
| BTK C481 mutations | 61% |
| PLCG2 mutations | 13% |
Table 3: Baseline Characteristics of Patients in the this compound Phase Ib/II Trial. [11]
In this heavily pre-treated population, this compound demonstrated a manageable safety profile. While no objective responses were observed, seven patients achieved stable disease.[12] Among five patients who escalated to the 300 mg dose, three experienced stable disease.[11] These findings suggest that while this compound has activity in patients with C481-mutated BTK, further investigation is needed to optimize its efficacy, potentially in combination therapies.
Experimental Protocols
A summary of the key experimental methodologies used to generate the data presented in this guide is provided below.
Cell Viability and IC50 Determination
To assess the cytotoxic effects of BTK inhibitors and determine their IC50 values, cell viability assays are employed. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Cancer cell lines (e.g., MEC-1, REC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the BTK inhibitor or DMSO (vehicle control) for a specified period (e.g., 72-96 hours).
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).
Immunoblotting for Phosphorylated Proteins
Western blotting is used to detect the phosphorylation status of key proteins in the B-cell receptor (BCR) signaling pathway, such as BTK and PLCγ2, to confirm target engagement by the inhibitors.[13]
-
Cell Lysis: Cells are treated with the BTK inhibitor for a specific time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with BSA or non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BTK (Tyr223), anti-phospho-PLCγ2 (Tyr759)).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. Total protein levels are also assessed as a loading control.
Next-Generation Sequencing (NGS) for Mutation Detection
Targeted NGS is employed to identify mutations in genes known to be involved in BTK inhibitor resistance, such as BTK and PLCG2.
-
DNA Extraction: Genomic DNA is extracted from patient samples (e.g., peripheral blood mononuclear cells, bone marrow) or cell lines.
-
Library Preparation: A targeted gene panel is used to amplify the specific regions of interest within the BTK and PLCG2 genes. Sequencing adapters are ligated to the amplified DNA fragments to create a sequencing library.
-
Sequencing: The library is sequenced on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis: The sequencing data is aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels). The identified variants are then annotated to determine their potential clinical significance.
Signaling Pathways and Resistance Mechanisms
The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of B-cell malignancies. BTK is a key kinase in this pathway.
Figure 1: B-Cell Receptor (BCR) Signaling Pathway and Mechanisms of BTK Inhibitor Resistance. This diagram illustrates the key components of the BCR signaling cascade and highlights how different classes of BTK inhibitors exert their effects. It also depicts the primary mechanisms of resistance, including on-target mutations in BTK and downstream mutations in PLCγ2.
The following workflow outlines the process of identifying and characterizing resistance to BTK inhibitors.
Figure 2: Workflow for Investigating BTK Inhibitor Resistance. This diagram outlines the key steps in both the clinical and preclinical evaluation of resistance to BTK inhibitors, from patient sample analysis to in vitro model development and cross-resistance profiling.
Conclusion
This compound represents a rational therapeutic strategy to overcome resistance to covalent BTK inhibitors mediated by the common C481S mutation. Preclinical data demonstrates its activity against this mutant form of BTK. However, the emergence of other on-target BTK mutations can lead to resistance to this compound and confer cross-resistance to other non-covalent and even covalent BTK inhibitors. Clinical data in heavily pre-treated patients shows a modest single-agent activity, suggesting that the future of this compound and other non-covalent BTK inhibitors may lie in combination therapies or in earlier lines of treatment to prevent the emergence of complex resistance patterns. The continued molecular characterization of resistant tumors through techniques like next-generation sequencing is crucial for guiding the development and clinical application of the next wave of targeted therapies in B-cell malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. targetedonc.com [targetedonc.com]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genomictestingcooperative.com [genomictestingcooperative.com]
- 7. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 8. B-cell receptor - Wikipedia [en.wikipedia.org]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvage treatment after covalent BTKi failure: An unmet need in clinical practice in Waldenstrom macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative analysis of Vecabrutinib's off-target profiles
A Head-to-Head Look at Selectivity in BTK Inhibition
In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, a critical differentiator lies in their off-target activity. While on-target BTK inhibition is the cornerstone of their therapeutic efficacy in B-cell malignancies and autoimmune diseases, off-target effects can lead to a range of adverse events. This guide provides a comparative analysis of the off-target profile of Vecabrutinib, a selective, reversible BTK inhibitor, against the first-generation covalent inhibitor, ibrutinib, and the second-generation covalent inhibitors, acalabrutinib and zanubrutinib.
Executive Summary
This compound distinguishes itself as a highly selective, reversible BTK inhibitor.[1] Kinase profiling has demonstrated that this compound has minimal off-target activity, a characteristic that is theoretically linked to a more favorable safety profile. In contrast, the first-generation inhibitor ibrutinib is known for its broader kinase inhibition profile, which has been associated with adverse effects such as atrial fibrillation and bleeding.[2][3] The second-generation covalent inhibitors, acalabrutinib and zanubrutinib, were developed to improve upon the selectivity of ibrutinib and have demonstrated fewer off-target effects in preclinical studies.[4][5][6]
Comparative Off-Target Profiles
The selectivity of a kinase inhibitor is a key determinant of its safety profile. The following table summarizes the available quantitative data on the off-target inhibition profiles of this compound, ibrutinib, acalabrutinib, and zanubrutinib. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 3 [1] | 0.5 [7] | 5.1 [4] | <10 [5] |
| ITK | More potent than ibrutinib[1][8][9] | - | >1000[6] | 6[10] |
| TEC | More potent than ibrutinib[1] | 78[10] | 37-1000[10] | 2[10] |
| EGFR | - | - | >1000[6] | - |
| ERBB2/HER2 | - | - | Not inhibited[6] | - |
| LCK | - | - | - | - |
| BLK | - | - | - | - |
| SRC | - | - | - | - |
| NEK11 | - | - | - | - |
Note: A comprehensive, directly comparable dataset from a single study screening all four inhibitors against the same broad kinase panel is not publicly available. The data presented is compiled from multiple sources and may have been generated using different assay conditions.
A significant finding for this compound is that in a screening panel of 234 kinases, it demonstrated a biochemical IC50 of less than 100 nM for only seven kinases, underscoring its high selectivity.[1] In contrast, ibrutinib is known to inhibit several other kinases with high potency, including members of the TEC and EGFR families, which are linked to some of its characteristic side effects.[2][3] Acalabrutinib and zanubrutinib were designed for greater BTK specificity, and studies have shown they have less off-target activity compared to ibrutinib.[4][5][6] For instance, acalabrutinib shows minimal inhibition of EGFR and ERBB2.[6]
Signaling Pathways and Off-Target Interactions
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and highlights potential off-target kinases that can be inhibited by less selective BTK inhibitors.
Caption: BTK signaling pathway and potential off-target interactions.
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is crucial for its preclinical and clinical development. Two primary methodologies are employed for this purpose: Kinome Scanning (e.g., KINOMEscan) and Chemoproteomics.
Kinome Scanning (Competitive Binding Assay)
This high-throughput screening method assesses the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of purified kinases.
Experimental Workflow:
Caption: Workflow for KINOMEscan competitive binding assay.
Detailed Methodology:
-
Kinase Panel Preparation: A large panel of purified, recombinant human kinases is utilized.
-
Ligand Immobilization: A broad-spectrum, ATP-competitive kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competitive Binding: Each kinase from the panel is incubated with the immobilized ligand in the presence of the test compound at various concentrations.
-
Separation and Quantification: The amount of kinase bound to the immobilized ligand is quantified. Unbound kinase is washed away. The quantity of bound kinase is often measured using techniques like quantitative PCR (qPCR) if the kinase is tagged with a DNA label.[11]
-
Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a control (without the test compound). A dose-response curve is generated to calculate the IC50 or dissociation constant (Kd), which reflects the binding affinity of the test compound for each kinase in the panel.[11]
Chemoproteomics
This method identifies the protein targets of a small molecule inhibitor directly from complex biological samples, such as cell lysates, providing a more physiologically relevant assessment of target engagement.
Experimental Workflow:
Caption: Workflow for a competitive chemoproteomics experiment.
Detailed Methodology:
-
Cell Lysate Preparation: Cells are lysed to release their protein content, including endogenous kinases in their native state.
-
Inhibitor Competition: The cell lysate is incubated with the test inhibitor at various concentrations.
-
Affinity Capture: The lysate is then passed over an affinity matrix composed of one or more immobilized, non-selective kinase inhibitors. Kinases that are not bound by the test inhibitor will be captured by the matrix.
-
Elution and Digestion: The captured proteins are eluted from the matrix and digested into smaller peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: By comparing the amount of each kinase captured in the presence of the test inhibitor to a control sample, a dose-dependent binding profile can be generated, allowing for the determination of the inhibitor's potency and selectivity across the kinome present in the cell lysate.
Conclusion
The available data indicates that this compound possesses a highly selective off-target profile, particularly when compared to the first-generation BTK inhibitor, ibrutinib. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it may translate to a lower incidence of adverse events driven by off-target kinase inhibition. While direct, comprehensive comparative kinome profiling data against the second-generation inhibitors acalabrutinib and zanubrutinib is limited, the initial findings position this compound as a promising BTK inhibitor with a potentially superior safety profile. Further head-to-head clinical studies will be instrumental in fully elucidating the clinical implications of these preclinical off-target profiles.
References
- 1. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Future & Alternative Applications
Investigating Vecabrutinib for Non-Cancer Indications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecabrutinib (formerly SNS-062) is a second-generation, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Initially developed for the treatment of B-cell malignancies, particularly in patients with resistance to first-generation BTK inhibitors like ibrutinib, its development for oncology indications was halted due to insufficient efficacy in clinical trials.[3] However, the critical role of BTK in the signaling pathways of various immune cells suggests that this compound may hold therapeutic potential for non-cancer indications, specifically autoimmune and inflammatory diseases.
BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, crucial for B-cell development, proliferation, and survival.[1][4] Beyond B-cells, BTK is also expressed in other immune cells, including macrophages, neutrophils, and mast cells, where it participates in signaling pathways that drive inflammatory responses.[5] Dysregulation of these pathways is a hallmark of many autoimmune diseases, such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS). Therefore, inhibiting BTK with a potent and selective agent like this compound presents a compelling therapeutic strategy for these conditions.
These application notes provide a framework for researchers to investigate the potential of this compound in non-cancer indications. The following sections detail the mechanism of action, propose key experiments with detailed protocols, and offer templates for data presentation and visualization to guide preclinical and translational research efforts.
Mechanism of Action and Rationale for Non-Cancer Indications
This compound's unique mechanism of action as a reversible, non-covalent BTK inhibitor offers potential advantages. Unlike first-generation irreversible inhibitors that form a covalent bond with the C481 residue of BTK, this compound's activity is independent of this site. This allows it to inhibit both wild-type BTK and the C481S mutant, which is a common mechanism of acquired resistance to ibrutinib.[1][4] While initially relevant for cancer treatment, this feature may also be advantageous in chronic autoimmune diseases where long-term therapy is required.
The rationale for exploring this compound in autoimmune and inflammatory diseases stems from the multifaceted role of BTK in the immune system:
-
B-Cell Modulation: By inhibiting BTK, this compound can suppress B-cell activation and proliferation, leading to a reduction in the production of autoantibodies that are central to the pathology of many autoimmune diseases.
-
Myeloid Cell Regulation: BTK is involved in the signaling of Fc receptors and Toll-like receptors (TLRs) in myeloid cells such as macrophages and neutrophils. Inhibition of BTK can therefore dampen the release of pro-inflammatory cytokines and reduce immune cell infiltration into tissues.[5]
-
Mast Cell Stabilization: In mast cells, BTK is downstream of the high-affinity IgE receptor (FcεRI), and its inhibition can prevent the release of histamine and other inflammatory mediators involved in allergic and inflammatory responses.
Data Presentation
Table 1: In Vitro Cellular Activity of this compound on Immune Cells
| Cell Type | Assay | Endpoint | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Reference Compound IC50 (nM) |
| B-Cells | |||||
| Ramos (Human Burkitt's Lymphoma) | p-BTK (Y223) ELISA | BTK Phosphorylation | |||
| Primary Human B-Cells | CD69/CD86 Expression (Flow Cytometry) | B-Cell Activation | |||
| Primary Human B-Cells | Proliferation Assay (e.g., CFSE) | Cell Proliferation | |||
| Monocytes/Macrophages | |||||
| THP-1 (Human Monocytic Cell Line) | TNF-α/IL-6 ELISA | Cytokine Release (LPS) | |||
| Primary Human Monocytes | Phagocytosis Assay | Phagocytic Activity | |||
| Neutrophils | |||||
| Primary Human Neutrophils | Chemotaxis Assay | Cell Migration | |||
| Primary Human Neutrophils | Oxidative Burst Assay | ROS Production | |||
| Mast Cells | |||||
| RBL-2H3 (Rat Basophilic Leukemia) | β-hexosaminidase Release Assay | Degranulation |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg, BID) | Clinical Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Histopathology Score (Mean ± SEM) | Anti-Collagen Antibody Titer (Mean ± SEM) |
| Vehicle Control | - | ||||
| This compound | 1 | ||||
| This compound | 3 | ||||
| This compound | 10 | ||||
| Positive Control (e.g., Enbrel) | 10 |
Experimental Protocols
Protocol 1: In Vitro B-Cell Activation Assay
Objective: To determine the effect of this compound on the activation of primary human B-cells.
Materials:
-
This compound
-
Ibrutinib (as a comparator)
-
Ficoll-Paque PLUS
-
Human peripheral blood mononuclear cells (PBMCs)
-
B-cell isolation kit (negative selection)
-
RPMI-1640 medium with 10% FBS
-
Anti-human IgM/IgG/IgA antibody (for stimulation)
-
Anti-human CD69-FITC and CD86-PE antibodies
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for B-cells using a negative selection B-cell isolation kit according to the manufacturer's instructions.
-
Resuspend purified B-cells in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound and Ibrutinib in RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C, 5% CO2.
-
Stimulate the B-cells by adding 50 µL of anti-human IgM/IgG/IgA antibody (final concentration 10 µg/mL).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with anti-human CD69-FITC and CD86-PE antibodies for 30 minutes on ice.
-
Wash the cells and resuspend in PBS.
-
Analyze the expression of CD69 and CD86 on a flow cytometer.
-
Calculate the IC50 value for the inhibition of B-cell activation for each compound.
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment Initiation: Begin treatment on Day 21, or upon the first signs of arthritis. Randomly assign mice to treatment groups (e.g., Vehicle, this compound at different doses, Positive Control).
-
Drug Administration: Administer this compound or vehicle orally, twice daily (BID), for the duration of the study (e.g., until Day 42).
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling Measurement: Measure the thickness of the hind paws every other day using calipers.
-
Termination (Day 42): At the end of the study, euthanize the mice and collect blood for serological analysis (anti-collagen antibodies) and paws for histopathological examination.
-
Histopathology: Fix the paws in 10% buffered formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage erosion.
Visualizations
Caption: BTK Signaling Pathway in B-Cells and Point of this compound Inhibition.
Caption: BTK's Role in Myeloid Cell Inflammatory Signaling.
Caption: Proposed Workflow for Investigating this compound in Non-Cancer Indications.
Conclusion
While the development of this compound for cancer indications has been discontinued, its potent and reversible inhibition of BTK warrants further investigation for its therapeutic potential in autoimmune and inflammatory diseases. The protocols and frameworks provided in these application notes offer a starting point for researchers to explore this promising avenue. By systematically evaluating its effects on relevant immune cell functions and in appropriate preclinical models, the scientific community can determine if this compound can be repurposed to address the significant unmet medical needs in non-cancer indications.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H24ClF4N7O2 | CID 72547837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Synergistic Effects of Vecabrutinib with Other Targeted Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecabrutinib is a second-generation, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Unlike first-generation covalent BTK inhibitors, this compound binds non-covalently, allowing it to inhibit both wild-type and C481S-mutated BTK, a common resistance mechanism.[1] While showing some clinical activity as a monotherapy, its potency in heavily pretreated patients has been modest, suggesting that combination therapies may be a more effective strategy.[2][3] This document outlines the preclinical rationale and provides detailed protocols for investigating the synergistic potential of this compound with other targeted agents, focusing on the BCL-2 inhibitor, venetoclax.
The combination of BTK and BCL-2 inhibitors has a strong scientific rationale. BTK inhibitors, by blocking BCR signaling, can increase the dependence of malignant B-cells on BCL-2 for survival.[4][5] This sets the stage for a synergistic effect when combined with a BCL-2 inhibitor like venetoclax, which promotes apoptosis.[5] Preclinical studies with other non-covalent BTK inhibitors, such as pirtobrutinib, have demonstrated clear synergy with venetoclax, providing a strong basis for exploring similar effects with this compound.
Data Presentation: Synergistic Effects of a Non-Covalent BTK Inhibitor (Pirtobrutinib) with Venetoclax
As a proxy for this compound, the following table summarizes the synergistic effects observed between the non-covalent BTK inhibitor pirtobrutinib and venetoclax in diffuse large B-cell lymphoma (DLBCL) cell lines. The data is presented as Bliss Synergy Scores, where a score greater than 10 indicates synergy.
| Cell Line | Drug Combination | Bliss Synergy Score | Most Synergistic Area (Concentration Range) |
| RIVA | Pirtobrutinib + Venetoclax | 15.2 | Pirtobrutinib: 1-10 µM, Venetoclax: 10-100 nM |
| HBL1 | Pirtobrutinib + Venetoclax | 12.8 | Pirtobrutinib: 0.1-1 µM, Venetoclax: 1-10 nM |
This data is illustrative and based on studies with pirtobrutinib, a mechanistically similar non-covalent BTK inhibitor. Similar experiments would be required to generate specific data for this compound.
Signaling Pathways
The synergistic interaction between this compound and venetoclax is rooted in their complementary effects on key survival pathways in B-cell malignancies.
Caption: this compound inhibits BTK, while venetoclax inhibits BCL-2.
Experimental Workflow
A typical workflow for assessing the synergistic effects of this compound and another targeted agent involves a series of in vitro experiments.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the effects of drug combinations.
Materials:
-
Cancer cell lines (e.g., TMD8, OCI-Ly10)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and other targeted agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
For single-agent IC50 determination, add serial dilutions of each drug to the wells. For combination studies, create a dose-response matrix with varying concentrations of both drugs.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values and combination indices.
Isobologram Analysis for Synergy Quantification
This method is used to determine if the combined effect of two drugs is synergistic, additive, or antagonistic.
Procedure:
-
Determine the IC50 values for this compound and the other targeted agent individually from the cell viability assay.
-
On a graph, plot the concentration of this compound on the x-axis and the concentration of the other agent on the y-axis.
-
Mark the IC50 value of this compound on the x-axis and the IC50 value of the other agent on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
From the combination cell viability data, determine the concentrations of the two drugs that in combination produce a 50% inhibition of cell viability.
-
Plot these combination data points on the same graph.
-
Interpretation:
-
Data points falling on the line indicate an additive effect.
-
Data points falling below the line indicate a synergistic effect.
-
Data points falling above the line indicate an antagonistic effect.
-
-
The Combination Index (CI) can be calculated using the formula: CI = (D1/Dx1) + (D2/Dx2), where Dx1 and Dx2 are the doses of drug 1 and drug 2 alone that produce a given effect, and D1 and D2 are the doses of the drugs in combination that produce the same effect. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Mechanistic Insights
This protocol is to assess changes in protein expression and phosphorylation in the BTK and BCL-2 signaling pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-BCL-2, anti-MCL-1, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the other targeted agent, or the combination for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system. Analyze the band intensities relative to a loading control like actin.
Conclusion
The combination of this compound with other targeted agents, particularly BCL-2 inhibitors like venetoclax, represents a promising therapeutic strategy to enhance efficacy and overcome potential resistance. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically investigate and quantify the synergistic potential of such combinations, paving the way for the development of more effective treatments for B-cell malignancies.
References
- 1. Double Strike in Chronic Lymphocytic Leukemia—The Combination of BTK and BCL2 Inhibitors in Actual and Future Clinical Practice [mdpi.com]
- 2. Novel therapies and combinations in CLL refractory to BTK inhibitors and venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. researchgate.net [researchgate.net]
- 5. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Repurposing Vecabrutinib for Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecabrutinib (formerly SNS-062) is a second-generation, orally available, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Unlike first-generation covalent inhibitors such as ibrutinib, this compound does not require interaction with the cysteine residue at position 481 (C481) of BTK.[2] This characteristic allows it to maintain inhibitory activity against both wild-type (WT) BTK and the common C481S mutant, which confers resistance to covalent inhibitors.[3] While initially developed for B-cell malignancies, its unique kinase inhibition profile, including off-target effects, presents significant opportunities for repurposing in other therapeutic areas.[4][5]
This document provides a summary of this compound's characteristics, quantitative data from preclinical and clinical studies, and detailed protocols for exploring its potential in novel therapeutic applications, particularly in the context of autoimmune and inflammatory diseases.
Mechanism of Action and Novel Targets
This compound's primary target is BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway that is vital for B-lymphocyte development, activation, and survival.[1][2] By inhibiting BTK, this compound effectively disrupts downstream survival signals in malignant B-cells.[2]
However, kinase profiling has revealed that this compound also inhibits other kinases, suggesting potential for therapeutic repurposing.[3] A key secondary target is the IL-2-inducible T-cell kinase (ITK), a member of the Tec kinase family that plays a critical role in T-cell receptor (TCR) signaling.[4][6] The dual inhibition of BTK and ITK suggests that this compound could modulate both B-cell and T-cell responses, making it a candidate for treating complex immune-mediated diseases.[6][7]
Data Presentation: Quantitative Summaries
Preclinical Kinase Inhibition Profile
This compound demonstrates high selectivity and potent inhibition of BTK, along with notable activity against ITK and TEC kinases.[3]
| Kinase Target | This compound IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Notes |
| BTK (Wild-Type) | 3 | Similar to this compound | This compound is a highly potent BTK inhibitor.[3] |
| BTK (C481S Mutant) | Active | Ineffective | This compound retains activity against the common resistance mutation.[8] |
| ITK | <100 | Potent | This compound's off-target ITK inhibition may enhance immunomodulatory effects.[3][6] |
| TEC | <100 | Potent | Another Tec family kinase inhibited by this compound.[3] |
| PLCγ2 (downstream) | 13 ± 6 | - | Inhibition of BTK's downstream target phosphorylation in Ramos cells.[9] |
Clinical Trial Efficacy and Safety Summary (Phase 1b/2)
Data from the Phase 1b/2 dose-escalation trial (NCT03037645) in patients with relapsed/refractory B-cell malignancies who had progressed on a prior covalent BTK inhibitor.[10][11][12]
| Parameter | Observation |
| Patient Population | 39 patients with advanced B-cell malignancies (mostly CLL).[12] |
| Dose Escalation | 25 mg up to 410 mg twice daily.[10][12] |
| Clinical Response | 1 Partial Response (PR), 13 Stable Disease (SD).[12][13] |
| Most Common Adverse Events (Any Grade) | Anemia (35%), Headache (28%), Night Sweats (24%).[11] |
| Grade ≥3 Treatment-Related AEs (>50 mg) | None reported, indicating a favorable safety profile at higher doses.[10][11] |
Pharmacodynamic Activity in Patients
This compound demonstrated target engagement by reducing key inflammatory cytokines in patient serum after one cycle of treatment.[12][14]
| Cytokine | Dose Levels (mg) | Mean Reduction |
| CCL3 | 246, 328, 410 | 34 - 62% |
| CCL4 | 246, 328, 410 | 33 - 59% |
| TNFα | 246, 328, 410 | 24 - 57% |
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a proposed workflow for investigating its repurposed applications.
Caption: this compound's dual inhibition of BTK and ITK pathways.
Caption: Workflow for evaluating this compound in autoimmune models.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound against novel targets, particularly in the context of autoimmune or inflammatory diseases.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., BTK, ITK).
Materials:
-
Recombinant human kinase (e.g., BTK, ITK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare serial dilutions of this compound in kinase assay buffer, ranging from 1 nM to 100 µM. Include a DMSO-only control.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO control to each well.
-
Add 10 µL of a solution containing the target kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure kinase activity by detecting the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Read luminescence on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol: T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation, mediated by its inhibition of ITK.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound stock solution (in DMSO)
-
96-well U-bottom culture plates
-
Flow cytometer
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE dye according to the manufacturer's protocol. This dye dilutes with each cell division, allowing proliferation to be tracked.
-
Resuspend CFSE-labeled cells in complete RPMI medium at a concentration of 1x10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add this compound at various final concentrations (e.g., 10 nM to 10 µM). Include a DMSO-only control. Pre-incubate for 1 hour at 37°C.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ T-cell gates. A decrease in CFSE intensity indicates cell proliferation. Quantify the percentage of divided cells in each condition.
Protocol: Western Blot for BTK Pathway Inhibition
Objective: To confirm this compound's inhibition of BTK signaling by measuring the phosphorylation of its downstream target, PLCγ2.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, MEC-1)
-
RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting equipment
Methodology:
-
Culture Ramos cells to a density of 1-2x10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO control for 2 hours.
-
Stimulate the BCR pathway by adding anti-IgM antibody for 10 minutes. Include an unstimulated control.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total PLCγ2 and β-actin to ensure equal protein loading.
Conclusion and Future Directions
This compound's profile as a reversible, non-covalent BTK inhibitor with significant activity against ITK provides a strong rationale for its repurposing beyond B-cell malignancies. The favorable safety profile observed in clinical trials further supports its exploration in chronic conditions such as autoimmune diseases.[7][10][15] Future research should focus on validating its efficacy in relevant preclinical models of diseases like rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, where both B-cell and T-cell pathologies are implicated.[16] Combination strategies, potentially with BCL2 inhibitors or as an adjunct to CAR-T cell therapies, also represent promising avenues for investigation.[13][14]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H24ClF4N7O2 | CID 72547837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Ib dose-escalation study of the selective, non-covalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies | Haematologica [haematologica.org]
- 14. Phase Ib dose-escalation study of the selective, non-covalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies | Haematologica [haematologica.org]
- 15. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Mechanisms of Acquired Resistance to Vecabrutinib
Publication No. ANP-2025-01 | For Research Use Only
Abstract
Vecabrutinib (SNS-062) is a second-generation, reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) designed to overcome acquired resistance to first-generation covalent BTK inhibitors, such as ibrutinib. While effective against the common C481S BTK mutation, prolonged therapy with non-covalent inhibitors can lead to the selection of novel resistance mechanisms.[1][2] These application notes provide a comprehensive overview of known and potential mechanisms of acquired resistance to this compound and deliver detailed protocols for researchers to generate, identify, and characterize these mechanisms in a laboratory setting.
Introduction to this compound and Acquired Resistance
This compound non-covalently binds to the ATP-binding pocket of both wild-type and C481S-mutant BTK, inhibiting its kinase activity and blocking downstream B-cell receptor (BCR) signaling.[3] This disruption of BCR signaling inhibits the proliferation and survival of malignant B-cells.[4][5]
Despite its design to circumvent C481S-mediated resistance, clinical and preclinical studies have shown that resistance to non-covalent BTK inhibitors, including this compound, can emerge.[6][7][8] This acquired resistance is often driven by novel, on-target mutations within the BTK kinase domain or in downstream signaling molecules like Phospholipase C gamma 2 (PLCG2).[2][8][9] Understanding these escape pathways is critical for the development of next-generation inhibitors and combination therapies.
B-Cell Receptor (BCR) Signaling Pathway
The diagram below illustrates the central role of BTK in the BCR signaling cascade and the points at which resistance mutations can occur, thereby reactivating the pathway despite the presence of this compound.
Caption: BCR signaling pathway with this compound inhibition and resistance sites.
Known Acquired Resistance Mutations to this compound
In vitro studies using dose-escalation methods have successfully generated this compound-resistant cell lines, allowing for the identification of specific genetic alterations.[2][6] The primary mechanisms identified to date involve mutations in BTK and PLCG2.
| Gene | Mutation | Cell Line Context | Putative Effect | Reference |
| BTK | G409R | REC-1 (MCL) | Alters kinase domain conformation, may impair drug binding. | [2][6] |
| PLCG2 | L845F | REC-1 (MCL) | Gain-of-function mutation, allows BTK-independent activation. | [2][6] |
MCL: Mantle Cell Lymphoma
Experimental Protocols
This section provides detailed protocols for generating and characterizing this compound-resistant cell lines.
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for developing acquired resistance in a B-cell malignancy cell line (e.g., REC-1, TMD8) through continuous, long-term exposure to escalating doses of this compound.[10]
Caption: Workflow for generating drug-resistant cell lines.
Methodology:
-
Parental Cell Line IC50 Determination:
-
Seed parental B-cell lymphoma cells (e.g., REC-1) in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or similar method.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[10]
-
-
Induction of Resistance:
-
Culture parental cells in T-25 flasks with an initial concentration of this compound corresponding to the IC20-IC30 of the parental line.
-
Maintain the culture, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Monitor cell proliferation. When the growth rate of the treated cells approaches that of the untreated parental line, increase the this compound concentration by approximately 1.5-fold.[10]
-
Repeat this dose-escalation process over several months. The development of a resistant cell line can take 6-12 months.
-
-
Confirmation of Resistance:
-
Once cells are proliferating steadily at a concentration at least 10-fold higher than the parental IC50, perform a new IC50 determination as described in step 1.
-
A significant rightward shift in the dose-response curve and a substantially higher IC50 value confirm the resistant phenotype.
-
-
Clonal Expansion and Banking:
-
Expand the resistant cell population. It is advisable to freeze multiple vials of the resistant cell line at an early passage to ensure a consistent source for future experiments.
-
Protocol 2: Genomic Analysis of Resistant Clones
This protocol outlines the use of Whole Genome Sequencing (WGS) or targeted sequencing to identify genetic mutations responsible for this compound resistance.
Caption: Workflow for genomic analysis of resistant cells.
Methodology:
-
Sample Preparation:
-
Harvest at least 1 x 10⁶ cells from both the this compound-resistant line and the corresponding parental cell line.
-
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA using a commercially available kit (e.g., QIAamp DNA Mini Kit).
-
Assess DNA concentration and purity using a NanoDrop spectrophotometer and fluorometric methods (e.g., Qubit).
-
-
Next-Generation Sequencing (NGS):
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome (e.g., GRCh38).
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Filter variants present in the parental cell line to identify mutations that are unique to, or enriched in, the resistant cell line.[11]
-
Annotate the identified mutations to predict their functional impact on protein structure and function.
-
Protocol 3: Proteomic Analysis of Resistant Clones
This protocol uses mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications that may contribute to resistance.[13][14]
Methodology:
-
Protein Extraction and Digestion:
-
Lyse cell pellets from parental and resistant lines in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature, reduce, and alkylate the proteins.
-
Digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[15]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Perform a database search to identify and quantify proteins.
-
Identify differentially expressed proteins between the resistant and parental cell lines (typically using a fold-change >2 and p-value <0.05).[16]
-
-
Pathway and Functional Analysis:
-
Use bioinformatics tools (e.g., DAVID, Metascape) to perform gene ontology (GO) and pathway enrichment analysis on the set of differentially expressed proteins to identify upregulated or downregulated signaling pathways.[14]
-
Conclusion
Investigating the mechanisms of acquired resistance to this compound is essential for optimizing its clinical use and guiding future drug development. The protocols provided herein offer a systematic approach to generate resistant cell lines and employ genomic and proteomic strategies to uncover the molecular drivers of resistance. The identification of mutations such as BTK G409R highlights the need for continued surveillance and the development of novel therapeutic strategies to overcome these emerging challenges in the treatment of B-cell malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esmo.org [esmo.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomics for antimicrobial resistance—progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psomagen.com [psomagen.com]
- 13. Proteomics: A Study of Therapy Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomics and Bioinformatics Identify Drug-Resistant-Related Genes with Prognostic Potential in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A proteomic analysis of chemoresistance development via sequential treatment with doxorubicin reveals novel players in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Post-Clinical Trial Analysis of Vecabrutinib's Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecabrutinib (formerly SNS-062) is a second-generation, orally available, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-lymphocytes.[1][2] Unlike first-generation, irreversible BTK inhibitors such as ibrutinib, which form a covalent bond with the cysteine 481 (C481) residue in the BTK active site, this compound's non-covalent binding mechanism allows it to inhibit both wild-type BTK and BTK with the common C481S resistance mutation.[1][3][4][5] This attribute positioned this compound as a potential therapeutic option for patients with B-cell malignancies who have developed resistance to covalent BTK inhibitors.[6]
Preclinical studies demonstrated this compound's potent and selective inhibition of BTK and its downstream signaling pathways.[3][4] However, a Phase 1b/2 clinical trial (NCT03037645) in patients with relapsed/refractory B-cell malignancies, including those with the BTK C481S mutation, was terminated due to insufficient evidence of clinical activity at the doses tested.[2][4][7] This document provides a detailed analysis of this compound's biological activity based on the available preclinical and clinical data, including protocols for key experiments to assess its effects.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Notes |
| BTK (wild-type) | 3 | Highly potent inhibitor.[4][5] |
| BTK (C481S mutant) | Similar potency to wild-type | Demonstrates activity against the common resistance mutation.[4] |
| ITK | More potent than ibrutinib | Interleukin-2-inducible T-cell kinase, another member of the Tec family of kinases.[4] |
| TEC | More potent than ibrutinib | Tec protein tyrosine kinase, another member of the Tec family of kinases.[4] |
| Other Kinases | IC50 <100 nM for 7 out of 234 kinases tested | Demonstrates high selectivity.[4][5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line / System | Key Findings |
| BTK Phosphorylation | MEC-1 (CLL cell line) | Decreased BTK phosphorylation at a dose of 0.1 µM.[4] |
| PLCγ2 Phosphorylation | Ramos (Burkitt's lymphoma) | Inhibited with an IC50 of 13 ± 6 nM.[3] |
| ERK Phosphorylation | MEC-1 (CLL cell line) | Decreased following this compound treatment.[4] |
| Cell Viability | MEC-1 (CLL cell line) | 15-20% cell death at 1 µM; did not significantly affect cell cycle profile.[4] |
| Primary CLL cells | Cell death ranged from 0 to 21% after 24 hours.[5] |
Table 3: Summary of Phase 1b/2 Clinical Trial (NCT03037645) Data
| Parameter | Value | Notes |
| Patient Population | ||
| Number of Patients | 29 | Patients with high-risk, relapsed/refractory B-cell malignancies.[5][7] |
| Malignancies | Chronic Lymphocytic Leukemia (CLL) (n=23), Mantle Cell Lymphoma (MCL), Waldenström Macroglobulinemia (WM), Marginal Zone Lymphoma (MZL) | [5][7] |
| Prior Therapies | Median of 4 prior lines of therapy, all had progressed on a covalent BTK inhibitor.[7] | |
| High-Risk Features | 78% with mutated/deleted TP53, 61% with BTK C481 mutations, 13% with PLCG2 mutations.[5][7] | |
| Dosing | ||
| Dose Escalation | 25 mg up to 500 mg | [7] |
| Efficacy | ||
| Objective Responses | No objective responses reported.[5] | |
| Stable Disease | 7 out of 29 patients experienced stable disease.[5][7] | 3 of 5 patients in the 300 mg cohort experienced stable disease.[5][7] |
| Safety | ||
| Dose-Limiting Toxicities | None reported up to 400 mg.[7] | |
| Most Common AEs (all grades) | Anemia (35%), headache (28%), night sweats (24%).[7] | |
| Grade 3/4 TEAEs | None in cohorts exceeding 50 mg.[7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against BTK.
Materials:
-
Recombinant human BTK enzyme (wild-type and C481S mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add 2.5 µL of the this compound dilutions or controls to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x concentration of the BTK enzyme to each well (except the no-enzyme control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the substrate peptide at their 2x final concentrations. The final ATP concentration should be close to its Km for BTK.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of BCR Signaling Pathway Phosphorylation (Generalized Protocol)
This protocol details a method to assess the effect of this compound on the phosphorylation of key proteins in the BCR signaling pathway in a relevant cell line (e.g., MEC-1).
Materials:
-
MEC-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture MEC-1 cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the BCR pathway by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes. An unstimulated control should also be included.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-BTK).
Cell Viability Assay (Generalized Protocol)
This protocol describes a method to evaluate the effect of this compound on the viability of CLL cells.
Materials:
-
Primary CLL cells isolated from patient blood or a CLL cell line (e.g., MEC-1)
-
Appropriate cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well white-walled, clear-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control and plot the results to determine the IC50 for cell viability.
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
References
- 1. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]
- 6. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Vecabrutinib for Laboratory Professionals
Ensuring safety and regulatory compliance in the disposal of the investigational Bruton's tyrosine kinase (BTK) inhibitor, Vecabrutinib, is a critical component of laboratory and clinical research operations. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, aligning with established safety protocols and environmental regulations.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to maintaining a safe laboratory environment and preventing environmental contamination. The following procedures have been compiled based on available safety data and general best practices for pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. In the event of accidental exposure, refer to the following first-aid measures[1]:
-
Inhalation: If breathing becomes difficult, move the individual to fresh air and ensure they are in a comfortable position for breathing. Seek medical attention if symptoms persist[1].
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician[1].
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1].
Step-by-Step Disposal Procedure for this compound
The recommended method for the disposal of this compound is through incineration by a licensed hazardous material disposal company. This ensures the complete destruction of the compound and compliance with environmental regulations[1].
-
Segregation and Collection:
-
Isolate all this compound waste, including expired or unused bulk powder, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Place all solid waste into a clearly labeled, sealed container designated for pharmaceutical waste.
-
-
Contacting a Licensed Disposal Company:
-
Packaging for Transport:
-
Package the sealed waste container according to the specific requirements of the disposal vendor and the Department of Transportation (DOT) regulations for transporting chemical waste[3].
-
Ensure all containers are properly labeled with the contents ("this compound waste") and any other required hazard information.
-
-
Documentation:
-
Maintain a detailed inventory of all this compound waste designated for disposal.
-
Obtain and retain all documentation from the licensed disposal company, including a manifest and a certificate of destruction[3]. These records are essential for regulatory compliance and audits.
-
-
Contaminated Packaging:
-
Dispose of any packaging that has been in direct contact with this compound in the same manner as the compound itself[1].
-
It is important to note that this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, 29 CFR 1910.1200[1]. However, due to its nature as a potent investigational drug, it should be handled with the utmost care and disposed of as a chemical substance.
Quantitative Data
No specific quantitative data regarding disposal parameters for this compound was identified in the available resources. For information on the physicochemical properties of this compound, please refer to the supplier's technical data sheet.
| Data Point | Value |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year[4] |
Experimental Protocols
No specific experimental protocols for the disposal or inactivation of this compound were found in the provided search results. The standard and recommended procedure is incineration.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary steps are taken to handle the waste safely and in compliance with regulations.
Caption: Workflow for the proper disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA)[2][5]. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals[2]. While this compound is not explicitly listed as a hazardous waste, the principle of responsible disposal of all chemical entities is a cornerstone of good laboratory practice.
It is imperative that all personnel handling this compound are trained on these disposal procedures and that the institution's Environmental Health and Safety (EHS) department is consulted to ensure compliance with all applicable regulations[3].
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
